2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 643156. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-dimethyl-5-thiophen-3-yl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c1-10(2)13-8(11)7(9(12)14-10)6-3-4-15-5-6/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGWJJFKVFSZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C2=CSC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327294 | |
| Record name | 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61857-83-8 | |
| Record name | 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61857-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Topic: 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione: Synthesis and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the synthesis and characterization of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid. Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a highly versatile reagent in organic synthesis, valued for its unique reactivity and high acidity.[1][2] The incorporation of a thienyl moiety introduces a key pharmacophore, as thiophene-containing compounds are of significant interest in medicinal chemistry and drug development for their wide range of biological activities.[3] This document details the prevalent synthetic methodology, the underlying reaction mechanism, a step-by-step experimental protocol, and a full suite of characterization techniques required to validate the structure and purity of the title compound. It is intended to serve as an expert resource for researchers engaged in synthetic chemistry and pharmaceutical development.
Introduction: The Strategic Value of Thienyl-Substituted Meldrum's Acid Derivatives
Meldrum's acid is a cornerstone of synthetic chemistry, acting as a potent C-H acid (pKa ≈ 4.97) and a versatile building block for constructing complex molecular architectures.[1][4][5] Its rigid cyclic structure and the electron-withdrawing nature of its two carbonyl groups render the C-5 methylene protons exceptionally acidic, facilitating a wide range of alkylation, acylation, and condensation reactions.[5]
The strategic synthesis of 5-substituted arylidene derivatives of Meldrum's acid, such as this compound, creates highly valuable intermediates. These compounds serve as activated Michael acceptors and dienophiles, and can be precursors to a variety of heterocycles, carboxylic acids, and other functionalized molecules.[3][6][7] The thienyl group, in particular, is a privileged scaffold in drug discovery, present in numerous approved drugs. Its introduction into the Meldrum's acid framework generates a molecule with significant potential for further elaboration into novel therapeutic agents.[3]
This guide provides the scientific rationale and practical steps for the efficient synthesis and rigorous characterization of this target compound.
Synthesis via Knoevenagel Condensation
The most direct and widely employed method for synthesizing this compound is the Knoevenagel condensation of Meldrum's acid with 3-thiophenecarboxaldehyde.[8][9][10] This reaction is known for its efficiency and high yields.
Reaction Mechanism and Rationale
The Knoevenagel condensation proceeds through a well-established pathway involving nucleophilic addition followed by dehydration. The choice of this reaction is underpinned by the exceptional reactivity of Meldrum's acid.
-
Deprotonation: The high acidity of the C-5 methylene protons of Meldrum's acid allows for easy deprotonation by even a mild base (e.g., piperidine) to form a highly stabilized enolate ion.[7] This step is the cornerstone of the reaction's feasibility.
-
Nucleophilic Attack: The resulting enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-thiophenecarboxaldehyde. This forms a tetrahedral intermediate.
-
Protonation & Dehydration: The intermediate is protonated, and a subsequent elimination of a water molecule (dehydration) occurs, driven by the formation of a conjugated system, to yield the stable arylidene product.
The diagram below illustrates the mechanistic pathway.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xray.uky.edu [xray.uky.edu]
- 5. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
An In-depth Technical Guide to 5-(Thienyl)meldrum's Acid: Synthesis, Properties, and Synthetic Applications
This guide provides a comprehensive technical overview of 5-(thienyl)meldrum's acid, a versatile building block in modern organic synthesis. With a focus on practical applications for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and reactivity of this compound, offering field-proven insights and detailed experimental protocols.
Introduction: The Convergence of Thiophene and Meldrum's Acid
5-(Thienyl)meldrum's acid, systematically named 5-(thienylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, merges two privileged structural motifs in medicinal and materials chemistry: the thiophene ring and Meldrum's acid.
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic methylene compound (pKa ≈ 4.97) that serves as a potent carbon nucleophile in a variety of chemical transformations.[1] Its rigid structure and susceptibility to both electrophilic attack at the C-5 position and nucleophilic attack at the carbonyl carbons make it a cornerstone reagent in organic synthesis.[2]
Thiophene , a sulfur-containing five-membered aromatic heterocycle, is a key structural component in numerous pharmaceuticals and organic materials.[3] Thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
The conjugation of these two entities in 5-(thienyl)meldrum's acid results in a highly activated Michael acceptor and a versatile precursor for the synthesis of complex heterocyclic systems and other valuable organic molecules.
Synthesis and Characterization
The primary route to 5-(thienyl)meldrum's acid is the Knoevenagel condensation between a thiophenecarboxaldehyde (either 2- or 3-formylthiophene) and Meldrum's acid. This reaction is typically facile and proceeds in high yield.[2]
General Synthesis Pathway
The reaction involves the condensation of the aldehyde with the active methylene group of Meldrum's acid, usually catalyzed by a mild base, to form the corresponding 5-(thienylmethylene) derivative. The high acidity of Meldrum's acid allows the reaction to proceed under mild conditions.[2]
Caption: General workflow for the synthesis of 5-(Thienyl)meldrum's Acid.
Detailed Experimental Protocol: Synthesis of 5-(Furan-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (A Close Analog)
Materials:
-
Meldrum's acid (1.05 equiv)
-
Thiophene-2-carboxaldehyde or Thiophene-3-carboxaldehyde (1.00 equiv)
-
Water
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and a condenser, add Meldrum's acid (1.05 equiv) and water.
-
Heat the mixture to 60 °C with stirring.
-
Add the corresponding thiophenecarboxaldehyde (1.00 equiv) to the mixture.
-
Continue stirring at 60 °C for 2 hours. A precipitate is expected to form.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product using a Büchner funnel.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.[5]
Characterization Data (Expected)
Based on data from analogous arylidene Meldrum's acid derivatives, the following spectroscopic characteristics are expected for 5-(thienyl)meldrum's acid.[2][6]
| Spectroscopic Data | Expected Characteristics for 5-(Thienyl)meldrum's Acid |
| ¹H NMR | Signals for the gem-dimethyl protons of the Meldrum's acid moiety (singlet, ~1.7-1.8 ppm). A singlet for the vinylic proton (~8.3-8.5 ppm). Signals corresponding to the protons of the thiophene ring in their respective regions. |
| ¹³C NMR | Signals for the carbonyl carbons of the Meldrum's acid ring (~160-165 ppm). The quaternary carbon of the isopropylidene group (~104-105 ppm). Signals for the carbons of the thiophene ring and the exocyclic double bond. |
| IR (Infrared) | Strong absorption bands for the carbonyl groups of the dione functionality (~1700-1750 cm⁻¹). Bands corresponding to the C=C stretching of the double bond and the thiophene ring. |
Chemical Reactivity and Synthetic Utility
5-(Thienyl)meldrum's acid is a versatile intermediate for the synthesis of a variety of organic compounds, particularly heterocyclic structures of interest in drug discovery.
Michael Addition Reactions
The electron-withdrawing nature of the Meldrum's acid moiety makes the exocyclic double bond in 5-(thienyl)meldrum's acid highly electrophilic and susceptible to Michael addition by a wide range of nucleophiles.[7] This reactivity is fundamental to its application in the synthesis of more complex molecules.
Caption: Michael addition reaction of 5-(Thienyl)meldrum's Acid.
This reaction can be utilized to introduce a variety of functional groups, which can then be further elaborated. For instance, the resulting Michael adducts can undergo subsequent cyclization reactions.
Diels-Alder Reactions
5-Alkylidene and arylidene derivatives of Meldrum's acid are effective dienophiles in Diels-Alder reactions.[8] 5-(Thienyl)meldrum's acid can react with a variety of dienes to construct six-membered rings, which are common scaffolds in natural products and pharmaceuticals.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgchemres.org [orgchemres.org]
- 7. The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Spectroscopic Characterization of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione: A Technical Guide
Introduction
2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Meldrum's acid and its derivatives are renowned for their high acidity and versatility as building blocks in the synthesis of a wide array of complex molecules.[1] The incorporation of a thiophene moiety at the 5-position introduces a heteroaromatic ring system that is a common pharmacophore in many drug candidates, potentially imparting unique biological activities. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering researchers and drug development professionals a detailed reference for its structural elucidation.
Molecular Structure and Synthesis Overview
The foundational structure of this compound consists of the Meldrum's acid core, which is a cyclic ester of malonic acid and acetone, substituted at the C5 position with a 3-thienyl group.[1][4]
Molecular Structure of this compound
Caption: Molecular structure of this compound.
The synthesis of 5-substituted Meldrum's acid derivatives is typically achieved through a Knoevenagel condensation of Meldrum's acid with an appropriate aldehyde, in this case, thiophene-3-carbaldehyde.[5] This reaction is often carried out under mild conditions, reflecting the high reactivity of the C5 methylene protons of Meldrum's acid.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment and connectivity of protons in a molecule. For this compound, the following proton signals are predicted.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | dd | 1H | H-5 (Thienyl) | The proton at the 5-position of the thiophene ring is expected to be downfield due to the electron-withdrawing effect of the sulfur atom and the adjacent double bond. It will appear as a doublet of doublets due to coupling with H-2 and H-4. |
| ~7.3 | dd | 1H | H-2 (Thienyl) | The proton at the 2-position of the thiophene ring will also be in the aromatic region, appearing as a doublet of doublets from coupling to H-5 and H-4. |
| ~7.1 | dd | 1H | H-4 (Thienyl) | The proton at the 4-position of the thiophene ring will be coupled to both H-2 and H-5, resulting in a doublet of doublets. |
| ~4.5 | s | 1H | CH (C5-H) | The methine proton at the C5 position of the dioxane-dione ring is expected to be significantly downfield due to the adjacent electron-withdrawing carbonyl groups and the thienyl substituent. |
| ~1.7 | s | 6H | 2 x CH₃ | The six protons of the two methyl groups attached to the C2 of the dioxane-dione ring are chemically equivalent and will appear as a sharp singlet. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and their chemical nature. The predicted ¹³C NMR chemical shifts for this compound are summarized below.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~165 | C=O (C4, C6) | The carbonyl carbons of the dioxane-dione ring are highly deshielded and will appear far downfield. |
| ~135 | C-3 (Thienyl, ipso) | The ipso-carbon of the thiophene ring attached to the Meldrum's acid moiety. |
| ~128 | C-5 (Thienyl) | Aromatic carbon of the thiophene ring. |
| ~127 | C-2 (Thienyl) | Aromatic carbon of the thiophene ring. |
| ~125 | C-4 (Thienyl) | Aromatic carbon of the thiophene ring. |
| ~105 | C(CH₃)₂ (C2) | The quaternary carbon of the dioxane-dione ring bonded to two oxygen atoms and two methyl groups. |
| ~45 | CH (C5) | The methine carbon at the C5 position, shifted downfield by the adjacent carbonyls and the thienyl group. |
| ~28 | CH₃ | The equivalent methyl carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the strong absorptions of the carbonyl groups.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |
| ~3100 | C-H stretch | Aromatic (Thienyl) | Characteristic C-H stretching vibrations for aromatic rings. |
| ~2990 | C-H stretch | Aliphatic (CH₃) | Asymmetric and symmetric stretching of the methyl groups. |
| ~1770 & ~1740 | C=O stretch | Dioxane-4,6-dione | The two carbonyl groups of the Meldrum's acid moiety typically show two distinct, strong absorption bands due to symmetric and asymmetric stretching. |
| ~1600 | C=C stretch | Aromatic (Thienyl) | Stretching vibrations of the carbon-carbon double bonds within the thiophene ring. |
| ~1200 | C-O stretch | Ester | Strong C-O stretching vibrations characteristic of the ester functional groups within the dioxane-dione ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₁₀H₁₀O₄S), the expected molecular weight is approximately 226.25 g/mol .
Predicted Fragmentation Pathway
A primary fragmentation pathway for Meldrum's acid derivatives involves the loss of acetone and carbon dioxide.[6]
Predicted Mass Spectrometry Fragmentation of this compound
Caption: A plausible fragmentation pathway in mass spectrometry.
-
Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z ≈ 226.
-
Key Fragments:
-
m/z ≈ 168: Loss of acetone (58 Da) from the molecular ion.
-
m/z ≈ 124: Subsequent loss of carbon dioxide (44 Da) from the [M - acetone]⁺ fragment.
-
m/z ≈ 97: Formation of the thienylmethyl cation.
-
m/z ≈ 43: A peak corresponding to the acetyl cation [CH₃CO]⁺ is also possible from further fragmentation.
-
Experimental Protocols
While specific experimental data for the title compound is not provided, the following are generalized protocols for obtaining the spectroscopic data discussed, based on common laboratory practices for similar compounds.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a hyphenated technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Data Acquisition: Scan a mass range appropriate for the compound, for instance, from m/z 50 to 300.
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile for this compound based on the well-established spectral characteristics of analogous Meldrum's acid derivatives. The presented data and interpretations for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry serve as a valuable resource for the identification and characterization of this compound in research and development settings. The structural insights derived from these spectroscopic techniques are crucial for understanding the chemical properties and potential applications of this and related heterocyclic compounds.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. This compound | C10H10O4S | CID 370301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]
- 6. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]
Introduction: The Unique Position of 5-(3-thienyl)-Meldrum's Acid in Synthetic Chemistry
An In-Depth Technical Guide to the Physical and Chemical Properties of 5-(3-thienyl)-Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) stands as a cornerstone reagent in modern organic synthesis.[1][2][3][4] Its remarkable acidity (pKa ≈ 4.9 in water), significantly higher than that of acyclic malonic esters, stems from the rigid cyclic structure that enforces a planar conformation, maximizing the stability of the corresponding enolate.[3][4][5] This inherent reactivity makes the C5 methylene position a prime site for chemical modification.
The derivatization of Meldrum's acid at this C5 position gives rise to a vast library of versatile intermediates. Among these, 5-arylidene derivatives, formed through Knoevenagel condensation, are particularly valuable.[6][7][8] They serve as pivotal precursors for synthesizing a wide array of heterocyclic compounds and molecules with significant biological activity.[9][10][11] This guide focuses specifically on 5-(3-thienyl)-Meldrum's acid , a derivative that incorporates the thiophene moiety—a privileged scaffold in medicinal chemistry due to its presence in numerous approved drugs. The unique combination of the reactive Meldrum's acid core and the pharmaceutically relevant thienyl group makes this compound a subject of considerable interest for drug development and advanced organic synthesis.
Synthesis: The Knoevenagel Condensation Pathway
The most direct and efficient method for preparing 5-(3-thienyl)-Meldrum's acid is the Knoevenagel condensation between Meldrum's acid and 3-thiophenecarboxaldehyde.[6][12] A key advantage of using Meldrum's acid is that its high acidity often obviates the need for a strong base catalyst, which is typically required for similar condensations with less acidic methylene compounds.[8] This allows for milder reaction conditions, often leading to cleaner products and higher yields.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 5-(3-thienyl)-Meldrum's acid.
Detailed Experimental Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve Meldrum's acid (1.0 equivalent) in a suitable solvent such as ethanol, water, or a mixture thereof.[13] The choice of a green solvent like water or ethanol aligns with modern sustainable chemistry principles.
-
Aldehyde Addition: Add 3-thiophenecarboxaldehyde (1.0 equivalent) to the solution.
-
Reaction Initiation: Stir the mixture at room temperature. The reaction is often spontaneous and exothermic. In some protocols, gentle heating (e.g., to 50-60 °C) or the addition of a catalytic amount of an amine base like piperidine or an acid like p-toluenesulfonic acid (PTSA) can be used to accelerate the reaction, though it frequently proceeds efficiently without any catalyst.[14]
-
Product Formation & Isolation: The product, 5-(3-thienyl)-Meldrum's acid, is typically a solid that precipitates directly from the reaction mixture upon formation.[14] Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then a cold, non-polar solvent like hexane to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to yield 5-(3-thienyl)-Meldrum's acid, often as a crystalline solid of high purity without the need for column chromatography.
Causality Insight: The high acidity of the C5 protons of Meldrum's acid (pKa ≈ 4.9) facilitates the formation of the nucleophilic enolate under neutral or mildly acidic/basic conditions. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration step is rapid, driven by the formation of a stable, conjugated π-system, yielding the final arylidene product. The planarity and stability of the product often lead to its low solubility in the reaction medium, causing it to precipitate and drive the equilibrium towards completion (Le Châtelier's principle).
Physical Properties
The physical properties of 5-(3-thienyl)-Meldrum's acid are essential for its identification, handling, and application in further synthetic steps.
| Property | Description |
| Appearance | Expected to be a crystalline solid, potentially pale yellow to yellow in color, which is common for 5-arylidene derivatives of Meldrum's acid.[10][14] |
| Melting Point | A sharp melting point is indicative of high purity. While the exact value is not broadly published, it is expected to be in the range of similar arylidene derivatives. |
| Solubility | Generally soluble in polar organic solvents such as acetone, dichloromethane, and ethyl acetate. It exhibits limited solubility in water and non-polar solvents like hexane.[2][15][16] |
| Thermal Stability | Stable at room temperature as a solid.[2] However, like all Meldrum's acid derivatives, it is susceptible to thermal decomposition at elevated temperatures (>150-200 °C).[3][17] |
Spectroscopic Data for Characterization
Spectroscopic analysis provides definitive structural confirmation. The following table outlines the expected data based on the known values for analogous compounds.[10][14]
| Technique | Expected Observations |
| ¹H NMR | - A singlet around δ 1.7 ppm (6H) for the two equivalent methyl groups on the dioxane ring. - A singlet for the vinylic proton (-CH=) in the δ 8.0-8.5 ppm region. - Multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the thiophene ring. |
| ¹³C NMR | - A signal around δ 27 ppm for the methyl carbons. - A signal around δ 104 ppm for the quaternary C2 carbon (O-C(CH₃)₂-O). - Signals in the δ 110-160 ppm range for the carbons of the thiophene ring and the C=C double bond. - Two signals for the carbonyl carbons (C4, C6) in the δ 160-165 ppm region.[14] |
| FT-IR (cm⁻¹) | - Strong, characteristic C=O stretching vibrations for the dione system, typically appearing as two distinct bands around 1700-1750 cm⁻¹.[9][14] - C=C stretching vibration for the arylidene double bond around 1550-1600 cm⁻¹.[10] - C-O stretching bands for the dioxane ring around 1200-1300 cm⁻¹.[18] |
| MS (ESI) | The mass spectrum would show a prominent ion corresponding to the molecular weight of the compound, typically as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.[14] |
Chemical Properties and Reactivity
The chemical utility of 5-(3-thienyl)-Meldrum's acid is defined by the interplay between its α,β-unsaturated dione system and the inherent thermal lability of the Meldrum's acid core.
Reactivity as a Michael Acceptor
The electron-withdrawing nature of the dione system renders the β-carbon of the double bond highly electrophilic. This makes the molecule an excellent substrate for Michael (1,4-conjugate) addition reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is a cornerstone for introducing further complexity and building new C-C or C-heteroatom bonds.
Thermal Decomposition to Generate Ketenes
One of the most powerful synthetic applications of Meldrum's acid derivatives is their thermal decomposition (pyrolysis) to generate highly reactive ketene intermediates.[5][17][19] Upon heating, 5-(3-thienyl)-Meldrum's acid undergoes a retro-Diels-Alder type reaction, eliminating acetone and carbon dioxide to produce a transient thienylketene . This ketene can be trapped in situ for various transformations.
-
With Nucleophiles: Reacts with alcohols or amines to form esters or amides, respectively.
-
Cycloadditions: Undergoes [2+2] cycloaddition reactions with imines or alkenes to form β-lactams or cyclobutanones.[17][20]
Thermal Decomposition and Ketene Formation Diagram
Caption: Pyrolysis of 5-(3-thienyl)-Meldrum's acid to form a reactive ketene.
Ring-Opening Reactions
The strained cyclic diester structure is susceptible to nucleophilic attack at the carbonyl carbons.[5] Strong nucleophiles, such as alkoxides or amines, can open the ring to generate functionalized malonic acid derivatives. This provides a synthetic route to compounds that are otherwise difficult to access directly.
Applications in Drug Discovery and Development
The unique structural and reactive properties of 5-(3-thienyl)-Meldrum's acid position it as a valuable building block for the synthesis of novel chemical entities with therapeutic potential.
-
Scaffold for Biologically Active Molecules: Meldrum's acid derivatives have been investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[6][9][10][11] The incorporation of the thiophene ring, a known pharmacophore, enhances the potential for discovering new lead compounds.
-
Intermediate for Heterocycle Synthesis: The reactivity of this compound makes it an ideal precursor for constructing complex heterocyclic systems, which form the core of many pharmaceuticals.[2][4]
-
Fragment-Based Drug Design: As a well-defined chemical entity combining two important motifs (Meldrum's acid and thiophene), it can be used in fragment-based screening and lead optimization campaigns.
Conclusion
5-(3-thienyl)-Meldrum's acid is a highly functionalized and synthetically versatile molecule. Its straightforward preparation via Knoevenagel condensation, combined with its rich chemical reactivity—including susceptibility to Michael addition and thermal conversion to reactive ketenes—makes it a powerful intermediate for organic synthesis. For researchers in drug development, its structure represents a promising starting point for the creation of novel heterocyclic compounds and potential therapeutic agents. The continued exploration of this and related derivatives will undoubtedly lead to innovative applications in both medicinal and materials chemistry.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 5. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino Meldrum’s Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. innospk.com [innospk.com]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Investigation of the Biological Potential of Thienyl Meldrum's Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the initial exploration of the biological potential of thienyl Meldrum's acid derivatives. As a class of compounds situated at the intersection of privileged structures in medicinal chemistry—the thiophene ring and the versatile Meldrum's acid scaffold—these derivatives present a compelling opportunity for the discovery of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers in academic and industrial settings, offering both the strategic rationale and the detailed methodologies required to systematically evaluate this promising chemical space.
The Rationale: Why Thienyl Meldrum's Acid Derivatives Warrant Investigation
The thiophene ring is a bioisostere of the phenyl ring and is present in numerous FDA-approved drugs.[1][2] Its sulfur atom can participate in hydrogen bonding, and the aromatic system can engage in π-π stacking and hydrophobic interactions, making it a versatile pharmacophore for engaging with biological targets.[2] Meldrum's acid, a cyclic dialkylmalonate, is a highly reactive building block in organic synthesis due to the high acidity of its C5 methylene protons.[3][4] The combination of these two moieties in thienyl Meldrum's acid derivatives creates a unique molecular architecture with several advantageous features for drug discovery:
-
Synthetic Tractability: The most common route to these derivatives is the Knoevenagel condensation, a robust and high-yielding reaction between a thienyl aldehyde and Meldrum's acid.[5][6] This allows for the rapid and efficient generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
-
Structural Diversity: The thiophene ring can be substituted at various positions with a wide range of functional groups, enabling fine-tuning of the molecule's steric, electronic, and physicochemical properties.
-
Potential for Biological Activity: Derivatives of Meldrum's acid have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties.[7][8][9] The incorporation of the thiophene ring is anticipated to further enhance and diversify this biological profile.
Synthesis of Thienyl Meldrum's Acid Derivatives: A Practical Approach
The Knoevenagel condensation is the cornerstone of synthesizing thienyl Meldrum's acid derivatives.[5][6] This reaction involves the nucleophilic addition of the enolate of Meldrum's acid to a thienyl aldehyde, followed by dehydration to yield the final product.
Caption: The Knoevenagel condensation of a thienyl aldehyde and Meldrum's acid.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the thienyl aldehyde and an equimolar amount of Meldrum's acid in a suitable solvent (e.g., ethanol, isopropanol).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyridine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the product often precipitates from the reaction mixture. It can be isolated by filtration, washed with a cold solvent, and dried.
-
Purification: If necessary, the product can be further purified by recrystallization.
A Tiered Strategy for Biological Evaluation
A systematic and tiered approach is essential for the efficient evaluation of a library of newly synthesized compounds. This strategy allows for the rapid identification of "hits" in high-throughput primary screens, followed by more detailed characterization in secondary and mechanistic assays.
Caption: A tiered workflow for the biological evaluation of thienyl Meldrum's acid derivatives.
Tier 1: Primary Screening for Anticancer Activity
Given the known anticancer potential of related compounds, a primary screen for cytotoxicity against a panel of cancer cell lines is a logical starting point.[10][11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method for this purpose.[12]
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[13][14]
-
Compound Treatment: Treat the cells with the thienyl Meldrum's acid derivatives at a single, high concentration (e.g., 10 µM) for a defined period (e.g., 48 or 72 hours).[14]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Hit Identification: Compounds that cause a significant reduction in cell viability (e.g., >50%) compared to a vehicle control are considered "hits".
Tier 2: Secondary Screening and Selectivity
Hits from the primary screen should be advanced to secondary screening to determine their potency and selectivity.
IC50 Determination:
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[15][16] It is determined by treating cells with a range of concentrations of the compound and performing a cell viability assay as described above. The data is then plotted as a dose-response curve to calculate the IC50 value.[17][18]
Selectivity Index:
A crucial aspect of a potential anticancer drug is its selectivity for cancer cells over normal, healthy cells. The selectivity index (SI) is a quantitative measure of this and is calculated as follows:
SI = IC50 in normal cells / IC50 in cancer cells [19]
A higher SI value indicates greater selectivity for cancer cells.[20][21][22] Compounds with an SI greater than 1 are generally considered to have some selectivity.[19]
Tier 3: Mechanism of Action Studies
For compounds with high potency and selectivity, the next step is to investigate their mechanism of action (MoA).[23][24] This can involve a variety of assays, including:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.
-
Apoptosis Assays: To assess if the compound induces programmed cell death.
-
Western Blotting: To investigate the effect of the compound on key signaling proteins involved in cancer cell proliferation and survival.[24]
Structure-Activity Relationship (SAR) Analysis
As data is generated from the biological assays, it is crucial to perform a structure-activity relationship (SAR) analysis.[1][25] This involves correlating the chemical structures of the synthesized derivatives with their biological activity.
Table 1: Hypothetical SAR Data for a Series of Thienyl Meldrum's Acid Derivatives
| Compound | R1 | R2 | IC50 (µM) on Cancer Cell Line X | Selectivity Index (SI) |
| 1 | H | H | 25.3 | 1.2 |
| 2 | Cl | H | 5.1 | 4.8 |
| 3 | OCH3 | H | 15.8 | 2.1 |
| 4 | H | NO2 | 8.9 | 3.5 |
This hypothetical data suggests that the presence of an electron-withdrawing group at the R1 position (e.g., Cl) enhances anticancer activity and selectivity. This information can then be used to guide the design and synthesis of a new generation of more potent and selective compounds.
In Vivo Proof-of-Concept
The most promising lead compounds from in vitro studies should be evaluated in preclinical in vivo models to assess their efficacy and safety in a whole-organism context.[26][27][28] This is a critical step in the drug development pipeline.
Conclusion
The initial investigation into the biological potential of thienyl Meldrum's acid derivatives is a multifaceted endeavor that requires a synergistic approach combining organic synthesis, biological screening, and medicinal chemistry principles. The methodologies and strategies outlined in this guide provide a robust framework for researchers to systematically explore this promising area of chemical space. With their synthetic accessibility and the potential for diverse biological activities, thienyl Meldrum's acid derivatives represent a fertile ground for the discovery of novel therapeutic agents.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarmps.org [ijarmps.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. researchgate.net [researchgate.net]
- 20. Selectivity Index: Significance and symbolism [wisdomlib.org]
- 21. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 24. benchchem.com [benchchem.com]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 27. researchgate.net [researchgate.net]
- 28. Video: Mouse Models of Cancer Study [jove.com]
solubility and stability studies of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione
An In-Depth Technical Guide to the Solubility and Stability of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound, a derivative of Meldrum's acid. As a potentially valuable intermediate in pharmaceutical synthesis, a thorough understanding of its physicochemical properties is paramount for successful drug development and formulation.[1] This document, intended for researchers, chemists, and formulation scientists, outlines detailed experimental protocols for solubility assessment and forced degradation studies. It emphasizes the rationale behind methodological choices and the development of a stability-indicating analytical method, adhering to principles outlined in international guidelines. The guide integrates theoretical considerations with practical, step-by-step workflows to ensure robust and reproducible characterization of this compound.
Introduction: The Significance of Physicochemical Characterization
This compound belongs to the family of Meldrum's acid derivatives, which are highly versatile building blocks in organic synthesis due to the high acidity of the C5 proton and their rigid structure.[2][3] The incorporation of a thienyl moiety introduces structural features common in many active pharmaceutical ingredients (APIs). Before any compound can advance in the drug development pipeline, a foundational understanding of its solubility and stability is non-negotiable. These two parameters dictate bioavailability, inform formulation strategies, determine storage conditions, and are critical components of regulatory submissions.[4][5]
Poor aqueous solubility can severely limit a drug's absorption and therapeutic efficacy, while chemical instability can lead to loss of potency and the formation of potentially toxic degradation products.[6] This guide provides the necessary protocols to proactively identify and address these challenges early in the development of this compound.
Core Physicochemical Properties
A preliminary analysis of the molecule's structure is essential for designing relevant experimental studies.
-
Molecular Formula: C₁₀H₁₀O₄S[7]
-
Molecular Weight: 226.25 g/mol [8]
-
Structure: The molecule consists of a Meldrum's acid core (a 2,2-dimethyl-1,3-dioxane-4,6-dione ring) substituted at the 5-position with a thiophene ring.[7]
-
Predicted Properties:
-
Acidity: The parent Meldrum's acid has a pKa of approximately 4.97.[9] The C-H bond at the 5-position is highly acidic, making the compound susceptible to base-catalyzed reactions.
-
Polarity: The presence of four oxygen atoms and a sulfur atom suggests a moderate to high polarity. However, the dimethyl and thienyl groups add lipophilic character. This balance will influence its solubility in various solvents.
-
Reactivity: The 1,3-dioxane-4,6-dione ring is an ester derivative and is thus susceptible to hydrolysis, particularly under acidic or basic conditions. The electron-rich thiophene ring is a potential site for oxidative degradation.[10]
-
Solubility Assessment: A Multi-faceted Approach
Solubility determination is a critical first step in pre-formulation.[5] Both thermodynamic and kinetic solubility data are valuable, providing insights for discovery and development stages, respectively.[11]
Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for comprehensive solubility assessment.
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent, which is a fundamental thermodynamic property.[12][13]
Objective: To determine the saturation concentration of this compound in various aqueous buffers.
Materials:
-
This compound powder
-
pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)[13]
-
HPLC-grade water, acetonitrile, methanol
-
Vials, orbital shaker, centrifuge, 0.22 µm syringe filters
-
Calibrated HPLC-UV system
Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a series of vials, ensuring enough solid remains undissolved to confirm saturation.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each buffer solution to the respective vials. Prepare each condition in triplicate.[13]
-
Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials (e.g., 15 min at 14,000 rpm) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any fine particulates.
-
Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration against a standard curve prepared from the same compound.
Data Presentation: Solubility Profile
The results should be summarized in a clear, tabular format.
| Solvent/Medium | pH | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Dose/Solubility Volume (mL) |
| 0.1 N HCl | 1.2 | 25 | Hypothetical Data | Calculated |
| Acetate Buffer | 4.5 | 25 | Hypothetical Data | Calculated |
| Phosphate Buffer | 6.8 | 25 | Hypothetical Data | Calculated |
| Water | ~7.0 | 25 | Hypothetical Data | Calculated |
The Dose/Solubility Volume is calculated by dividing the highest anticipated clinical dose (in mg) by the lowest measured solubility (in mg/mL) across the physiological pH range (1.2-6.8). A value ≤ 250 mL classifies the drug as "highly soluble" according to WHO/BCS guidelines.[13]
Stability Profiling and Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[14] They involve exposing the API to stress conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[14][15] This information is crucial for developing stability-indicating analytical methods.[16][17]
Predicted Degradation Pathways
Based on the structure, two primary degradation pathways are anticipated:
-
Hydrolysis: The 1,3-dioxane-4,6-dione ring is susceptible to cleavage by water, especially under acidic or basic catalysis, which would break the ring structure.
-
Oxidation: The electron-rich thiophene ring is a known target for oxidative degradation, which could lead to the formation of sulfoxides or other oxidized species.[10]
Experimental Workflow for Forced Degradation Studies
The following workflow illustrates the process of conducting forced degradation and developing a stability-indicating method.
References
- 1. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]
- 2. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]
- 3. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C10H10O4S | CID 370301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 10. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. who.int [who.int]
- 14. medcraveonline.com [medcraveonline.com]
- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ijtsrd.com [ijtsrd.com]
Methodological & Application
Knoevenagel condensation protocol using 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione
Application Note & Protocol
Topic: Knoevenagel Condensation Protocol using 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Utility of Thienyl-Meldrum's Acid Adducts in Medicinal Chemistry
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated systems from active methylene compounds and carbonyls.[1][2] This reaction has become a powerful tool in drug discovery, as its products are precursors to a wide range of pharmacologically active molecules, including anticancer agents.[3][4]
Among the roster of active methylene compounds, 2,2-dimethyl-1,3-dioxane-4,6-dione, or Meldrum's acid, stands out due to the high acidity of its C-5 protons (pKa ≈ 4.97) and its rigid cyclic structure, which often leads to high yields in condensation reactions.[5][6] When functionalized with a thiophene ring, as in This compound , it becomes a highly valuable building block. The thiophene moiety is a well-known bioisostere for the benzene ring and is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The resulting Knoevenagel adducts, therefore, merge the synthetic versatility of Meldrum's acid with the pharmacological relevance of the thienyl group, creating electrophilic intermediates poised for further elaboration in the synthesis of complex molecular architectures.[3][6]
This document serves as a comprehensive guide, providing both the mechanistic rationale and a detailed experimental protocol for the Knoevenagel condensation of this compound with a representative aromatic aldehyde.
Mechanistic Insight: The Driving Forces of the Condensation
The Knoevenagel condensation proceeds through a sequence of reversible steps, culminating in the formation of a thermodynamically stable conjugated product. The choice of a weak base as a catalyst is crucial to prevent the self-condensation of the aldehyde reactant.[2]
The mechanism can be dissected into three primary stages:
-
Enolate Formation: A weak base, such as piperidine or pyridine, deprotonates the highly acidic C-5 position of the 5-(3-thienyl)-Meldrum's acid. This step is highly favorable due to the electron-withdrawing nature of the two adjacent carbonyl groups, which stabilize the resulting carbanion.
-
Nucleophilic Addition: The generated enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition forms a tetrahedral alkoxide intermediate.
-
Dehydration (Elimination): The intermediate is protonated to form a β-hydroxy adduct, which then undergoes elimination of a water molecule. This dehydration step is typically spontaneous and irreversible, driven by the formation of a highly conjugated π-system, yielding the final α,β-unsaturated product.[7]
Caption: Knoevenagel Condensation Workflow.
Experimental Protocol
This protocol details the synthesis of 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione from this compound and benzaldehyde, a representative transformation.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| This compound | 61857-83-8 | 226.25 | 1.0 mmol (226 mg) | The limiting reagent. |
| Benzaldehyde | 100-52-7 | 106.12 | 1.1 mmol (117 mg) | Freshly distilled for best results. |
| Piperidine | 110-89-4 | 85.15 | 0.1 mmol (8.5 mg) | Catalyst. |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | 10 mL | Anhydrous solvent. |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 | ~10 mL | For workup. |
| Brine (Saturated NaCl solution) | N/A | N/A | ~10 mL | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g | Drying agent. |
Step-by-Step Procedure
Caption: Experimental Protocol Workflow.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (226 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL). Stir until the solid is completely dissolved.
-
Addition of Aldehyde: Add benzaldehyde (117 mg, 1.1 mmol) to the solution.
-
Initiation of Reaction: Add piperidine (8.5 mg, 0.1 mmol) dropwise to the reaction mixture. Stir the reaction at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
-
Quenching and Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (10 mL), deionized water (10 mL), and brine (10 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione as a crystalline solid.
Expected Results and Characterization
-
Yield: High to excellent yields (typically >85%) are expected.
-
Appearance: A white to pale yellow crystalline solid.
-
Characterization Data (Representative for 5-benzylidene derivative):
Trustworthiness and Self-Validation
The protocol's reliability is ensured by several factors:
-
Robustness of the Reaction: The Knoevenagel condensation with Meldrum's acid derivatives is a well-established and high-yielding reaction.[5][9]
-
Clear Endpoints: The reaction can be easily monitored to completion by TLC, preventing the formation of side products from over-running the reaction.
-
Straightforward Purification: The product is typically a solid, allowing for simple purification by recrystallization, which also serves as a validation of purity.
-
Analytical Verification: The identity and purity of the final compound can be unequivocally confirmed using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
Conclusion
This application note provides a detailed and reliable protocol for the Knoevenagel condensation using this compound. The resulting α,β-unsaturated products are valuable intermediates for the synthesis of complex molecules, particularly in the field of drug development. The mechanistic understanding and step-by-step guide offered herein are intended to empower researchers to confidently apply this powerful synthetic transformation in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. ir.uitm.edu.my [ir.uitm.edu.my]
- 9. tandfonline.com [tandfonline.com]
The Synthetic Versatility of 5-(Thienyl)meldrum's Acid: A Gateway to Complex Heterocycles
Introduction: The Unique Reactivity of a Privileged Building Block
In the landscape of modern organic synthesis, the pursuit of efficient and versatile building blocks is paramount for the construction of complex molecular architectures, particularly those with potential applications in drug discovery and materials science. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a cyclic derivative of malonic acid, has long been celebrated for the exceptional acidity of its C5 methylene protons (pKa ≈ 4.97) and its utility as a potent carbon nucleophile and a precursor to highly reactive ketene intermediates. The introduction of an arylidene moiety at the C5 position, such as in 5-(thienyl)meldrum's acid (more formally, 5-((thiophen-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione), transforms this humble reagent into a powerful Michael acceptor and a versatile platform for the synthesis of a diverse array of heterocyclic compounds. The thiophene ring, a bioisostere of the benzene ring, is a common motif in many pharmaceuticals, imparting unique physicochemical properties. This guide provides a detailed exploration of the practical applications of 5-(thienyl)meldrum's acid in organic synthesis, complete with in-depth protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Core Synthetic Applications: A Hub for Molecular Diversity
The primary utility of 5-(thienyl)meldrum's acid stems from its electrophilic character at the β-position of the α,β-unsaturated system, making it an excellent substrate for a variety of nucleophilic addition reactions. This reactivity profile opens doors to a multitude of synthetic transformations, most notably in the construction of thiophene-annulated heterocyclic systems.
Synthesis of 5-(Thienyl)meldrum's Acid via Knoevenagel Condensation
The cornerstone for all subsequent applications is the efficient synthesis of 5-(thienyl)meldrum's acid itself. This is readily achieved through a Knoevenagel condensation between thiophene-2-carboxaldehyde and Meldrum's acid. The high acidity of the C5 protons of Meldrum's acid often allows this reaction to proceed under mild conditions, sometimes even without a catalyst.
Protocol 1: Synthesis of 5-((Thiophen-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Materials:
-
Meldrum's acid
-
Thiophene-2-carboxaldehyde
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of Meldrum's acid (1.0 eq) in methanol, add thiophene-2-carboxaldehyde (1.0 eq).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 30 minutes to a few hours, often evidenced by the formation of a precipitate.
-
The product can be isolated by filtration, washed with cold methanol, and dried under vacuum to yield the desired 5-((thiophen-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione as a solid. Further purification is often not necessary.
Causality Behind Experimental Choices:
-
Solvent: Methanol is a common solvent for this reaction as it readily dissolves the starting materials and the product often precipitates out upon formation, simplifying purification.
-
Catalyst: Due to the high acidity of Meldrum's acid, a basic catalyst is often not required, making the procedure more straightforward and environmentally friendly. For less reactive aldehydes, a mild base like piperidine or pyridine can be employed.
-
Temperature: The reaction proceeds efficiently at room temperature, avoiding the need for heating and potential side reactions.
Diagram 1: Knoevenagel Condensation for the Synthesis of 5-(Thienyl)meldrum's Acid
Caption: Knoevenagel condensation of thiophene-2-carboxaldehyde and Meldrum's acid.
Synthesis of Thiophene-Containing Pyrimidines and Thienopyridines
A significant application of 5-(thienyl)meldrum's acid is its role as a key intermediate in multicomponent reactions for the synthesis of fused heterocyclic systems. For instance, thiophene-substituted chalcones, which can be derived from thiophene aldehydes, are cyclized with guanidine to form thiophenopyrimidines. While not a direct reaction of 5-(thienyl)meldrum's acid, this highlights the utility of the thiophene aldehyde precursor. A more direct application involves the reaction of 5-arylidene Meldrum's acid derivatives with nucleophiles to construct complex heterocyclic scaffolds.
Protocol 2: General Procedure for the Synthesis of Thieno[2,3-b]pyridines
This protocol is adapted from general methods for the synthesis of thieno[2,3-b]pyridines from activated methylene compounds.
Materials:
-
5-((Thiophen-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Malononitrile
-
Sodium ethoxide
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of sodium ethoxide in ethanol, add malononitrile and stir for a short period.
-
Add 5-((thiophen-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or dioxane) to obtain the desired thieno[2,3-b]pyridine derivative.
Causality Behind Experimental Choices:
-
Base: A strong base like sodium ethoxide is required to deprotonate the malononitrile, generating the active nucleophile for the Michael addition.
-
Reaction Sequence: The reaction proceeds through a domino sequence of a Michael addition of the malononitrile anion to the 5-(thienyl)meldrum's acid, followed by an intramolecular cyclization and subsequent aromatization to form the stable thieno[2,3-b]pyridine ring system.
-
Workup: Acidification is necessary to neutralize the basic reaction mixture and protonate the final product, leading to its precipitation.
Diagram 2: Synthesis of Thieno[2,3-b]pyridines
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from Thienyl-Meldrum's Acid
Introduction: The Strategic Union of Thiophene and Meldrum's Acid
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the design of efficient pathways to novel heterocyclic scaffolds is of paramount importance. Thienyl-Meldrum's acid derivatives have emerged as exceptionally versatile and powerful synthons for this purpose. This guide provides an in-depth exploration of the techniques employed to transform these building blocks into a diverse array of complex heterocyclic systems.
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is not merely another active methylene compound; its unique rigid cyclic structure confers an unusually high acidity (pKa ≈ 4.97) to the C5 protons, making its anion an effective nucleophile.[1][2] Furthermore, its derivatives are thermally labile, capable of generating highly reactive ketene intermediates upon pyrolysis.[3][4] When this reactivity is combined with a thiophene moiety—a privileged sulfur-containing heterocycle ubiquitous in pharmaceuticals due to its unique electronic properties and ability to act as a bioisostere of a phenyl ring—the resulting thienyl-Meldrum's acid becomes a precursor for a wealth of medicinally relevant structures, including thienopyridines, quinolinones, and other fused systems.[5][6][7]
This document moves beyond simple procedural listings to elucidate the underlying chemical principles, offering researchers the rationale needed to adapt and innovate upon these established methodologies.
Part 1: Preparation of the Key Precursor: 5-Thienylidene Meldrum's Acid
The cornerstone of the syntheses described herein is the Knoevenagel condensation between a thiophene carbaldehyde and Meldrum's acid. This reaction creates the activated α,β-unsaturated system that serves as the electrophilic partner in subsequent cyclization strategies.
Workflow for Precursor Synthesis
Caption: General workflow for the Knoevenagel condensation to form the thienylidene precursor.
Protocol 1: Synthesis of 5-(Thiophen-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
This protocol details a standard procedure for the synthesis of the key starting material.
Materials:
-
Thiophene-2-carbaldehyde
-
Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)[8]
-
Piperidine (catalyst)
-
Glacial Acetic Acid (co-catalyst)
-
Ethanol (solvent)
-
Ice-cold water
Procedure:
-
In a 250 mL round-bottom flask, dissolve Meldrum's acid (10.0 g, 69.4 mmol) in 100 mL of ethanol at room temperature.
-
Add thiophene-2-carbaldehyde (7.78 g, 69.4 mmol) to the solution with stirring.
-
Add piperidine (0.3 mL) and glacial acetic acid (0.6 mL) as catalysts. The choice of a mild base like piperidine is crucial to facilitate deprotonation of Meldrum's acid without promoting side reactions.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, evidenced by the formation of a yellow precipitate.
-
Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of ice-cold ethanol (2 x 20 mL) to remove unreacted starting materials.
-
Wash the product with ice-cold water (2 x 30 mL) to remove any residual catalysts.
-
Dry the resulting bright yellow solid under vacuum to yield the desired 5-(thiophen-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Expected Outcome: A high yield (>90%) of a crystalline yellow solid. The product's purity can be confirmed by NMR and melting point analysis.
Part 2: Intramolecular Cyclization via Friedel-Crafts Acylation
Thienyl-Meldrum's acid derivatives bearing an appropriate linker can undergo intramolecular Friedel-Crafts acylation to generate fused ring systems. This strategy leverages the Meldrum's acid moiety as an internal acylating agent, which is activated by a Lewis acid catalyst. This method is particularly effective for synthesizing polysubstituted 1-indanones and 1-tetralones fused to the thiophene ring.[9]
Mechanism: Lewis Acid-Catalyzed Intramolecular Acylation
Caption: Mechanism of intramolecular Friedel-Crafts acylation for ring fusion.
Protocol 2: Synthesis of a Fused Thieno-Cyclic Ketone
This protocol is adapted from methodologies for the synthesis of 1-tetralones and can be applied to thienyl analogues.[9]
Materials:
-
5-(2-(Thiophen-2-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Substrate)
-
Tin(IV) chloride (SnCl₄) or Titanium(IV) chloride (TiCl₄) (Lewis acid catalyst)
-
Dichloromethane (DCM), anhydrous (Solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the thienyl-Meldrum's acid substrate (1.0 mmol) in 20 mL of anhydrous DCM in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., SnCl₄, 1.1 mmol, 1.1 equivalents) dropwise via syringe. The choice of a strong Lewis acid is critical for activating the Meldrum's acid carbonyls for acylation.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Carefully quench the reaction by slowly pouring the mixture into 50 mL of a stirred, ice-cold saturated NaHCO₃ solution.
-
Separate the organic layer in a separatory funnel. Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the pure fused ketone.
Part 3: Synthesis of Thieno[2,3-b]pyridines and Related Heterocycles
One of the most powerful applications of thienylidene Meldrum's acid is in the synthesis of fused pyridine systems, such as thieno[2,3-b]pyridines. These scaffolds are of significant interest in medicinal chemistry.[5][6] The general strategy involves a Michael addition of a nucleophile to the thienylidene precursor, followed by an intramolecular cyclization and elimination sequence.
Data Summary: Heterocycle Synthesis from Thienylidene Meldrum's Acid
| Nucleophile(s) | Key Intermediate | Resulting Heterocycle Core | Typical Conditions | Reference |
| Enaminones | Enamide | Tetrahydroquinolin-2-one analogue | Acetic Acid, Reflux | [10] |
| Malononitrile, Sulfur | Dicyanopyridine thione | Thieno[2,3-b]pyridine | Ethanolic Sodium Ethoxide | [6] |
| Cyanothioacetamide | Pyridinethione | Thieno[2,3-b]pyridine | Piperidine, Ethanol, Reflux | [11][12] |
| Urea/Thiourea, Aldehyde | Dihydropyrimidine | Fused Pyrimidone (Biginelli-type) | Acid catalyst (e.g., Lemon Juice), Ethanol | |
| Hydrazine Hydrate | Hydrazide | Pyrazolidinone | Ethanol, Reflux | [13] |
Protocol 3: Multi-component Synthesis of a Substituted Thieno[2,3-b]pyridine-3-carbonitrile
This protocol is a variation of the Gewald reaction, a classic method for synthesizing thiophenes, adapted for building a pyridine ring onto an existing thiophene.
Materials:
-
5-(Thiophen-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (Precursor from Protocol 1)
-
Malononitrile
-
Elemental Sulfur
-
Morpholine or Piperidine (Base catalyst)
-
Ethanol (Solvent)
Procedure:
-
In a 100 mL round-bottom flask, suspend the thienylidene Meldrum's acid (5.0 g, 21.0 mmol), malononitrile (1.39 g, 21.0 mmol), and elemental sulfur (0.67 g, 21.0 mmol) in 50 mL of ethanol.
-
Add morpholine (1.8 mL, 21.0 mmol) dropwise to the stirred suspension at room temperature. The base is essential for initiating the reaction cascade, starting with the deprotonation of malononitrile.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction mixture will typically darken. Monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour.
-
A solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol to remove impurities.
-
Recrystallize the solid from a suitable solvent, such as a DMF/ethanol mixture, to obtain the purified 2-amino-4-(thiophen-2-yl)-thieno[2,3-b]pyridine-3-carbonitrile derivative.
Causality and Mechanism: This one-pot reaction proceeds through a complex cascade. The base first catalyzes a Michael addition of the malononitrile anion to the thienylidene precursor. The resulting adduct then reacts with sulfur in a process analogous to the Gewald reaction, leading to the formation of the fused thiophene ring which is, in this context, a pyridine ring. The Meldrum's acid part is eliminated during the cyclization and aromatization steps.
Part 4: Thermal Reactions and Acylketene Generation
Pyrolysis of 5-substituted Meldrum's acid derivatives provides a clean and efficient route to highly reactive acylketene intermediates through a retro-Diels-Alder reaction, eliminating acetone and carbon dioxide.[3][4] These ketenes can be trapped in situ by various nucleophiles or undergo intramolecular cyclizations to form new heterocyclic rings.
Workflow: Thermal Generation and Trapping of Ketenes
Caption: Pyrolysis of a thienyl-Meldrum's acid derivative to form a ketene and subsequent intramolecular cyclization.
Protocol 4: Solution-Phase Thermolysis for Quinolone Synthesis
This protocol describes the synthesis of a 4-hydroxyquinolone fused to a thiophene ring, using a high-boiling solvent to achieve the necessary temperature for ketene formation.
Materials:
-
5-(N-(thiophen-3-yl)acetamido)-2,2-dimethyl-1,3-dioxane-4,6-dione (Substrate)
-
Diphenyl ether (High-boiling solvent)
-
Hexane
Procedure:
-
Safety Note: This reaction should be performed in a well-ventilated fume hood as high temperatures are required.
-
In a flask equipped with a reflux condenser, suspend the Meldrum's acid substrate (1.0 mmol) in 15 mL of diphenyl ether.
-
Heat the mixture rapidly in a pre-heated sand bath to 240-250 °C. The high temperature is the driving force for the elimination of acetone and CO₂ to generate the ketene.
-
Maintain this temperature for 15-30 minutes. The ketene intermediate will form and immediately undergo an intramolecular cyclization via electrophilic attack on the thiophene ring followed by tautomerization.
-
Allow the reaction mixture to cool to room temperature. Upon cooling, the product should begin to precipitate.
-
Add 50 mL of hexane to the cooled mixture to fully precipitate the product and dilute the diphenyl ether solvent.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with hexane to remove all traces of diphenyl ether.
-
The crude product can be further purified by recrystallization from a high-boiling solvent like DMF or by column chromatography if necessary.
References
- 1. xray.uky.edu [xray.uky.edu]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ijarmps.org [ijarmps.org]
detailed experimental procedure for the synthesis of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione
This comprehensive guide provides a detailed experimental procedure for the synthesis of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step protocol but also the underlying chemical principles and practical insights for a successful synthesis.
Introduction: The Significance of Thienyl-Substituted Meldrum's Acid Derivatives
2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a versatile reagent in organic synthesis due to the high acidity of its C-5 methylene protons (pKa ≈ 4.97) and its unique reactivity.[1][2][3] Its derivatives are pivotal intermediates in the construction of a wide array of heterocyclic compounds and complex molecules.[4][5][6] The introduction of a thienyl moiety at the 5-position, as in the target molecule this compound, is of particular interest. The thiophene ring is a well-established isostere of the benzene ring in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Consequently, thienyl-substituted Meldrum's acid derivatives serve as precursors to novel therapeutic agents and functional materials.[7]
The synthesis of this target molecule is primarily achieved through a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an active methylene compound (Meldrum's acid) and a carbonyl compound (3-thiophenecarboxaldehyde).[8][9][10][11] This guide will detail a robust and reproducible protocol for this transformation.
Reaction Scheme and Mechanism
The synthesis proceeds via a Knoevenagel condensation reaction. The acidic C-5 proton of Meldrum's acid is abstracted by a base, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-thiophenecarboxaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final product.
Caption: Knoevenagel condensation workflow for the synthesis of the target molecule.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Meldrum's Acid | 144.12 | 1.44 g | 10.0 | Ensure it is dry and crystalline.[1] |
| 3-Thiophenecarboxaldehyde | 112.14 | 1.12 g (0.99 mL) | 10.0 | Use freshly distilled or high-purity aldehyde. |
| Piperidine | 85.15 | 0.085 g (0.1 mL) | 1.0 | Serves as a basic catalyst. |
| Glacial Acetic Acid | 60.05 | 0.060 g (0.06 mL) | 1.0 | Co-catalyst to facilitate the reaction. |
| Ethanol (95%) | - | 50 mL | - | Reaction solvent. |
| Deionized Water | - | 20 mL | - | For washing the product. |
| Diethyl Ether | - | 20 mL | - | For washing the product. |
Instrumentation
-
Magnetic stirrer with heating plate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer and/or IR spectrophotometer for product characterization
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.44 g (10.0 mmol) of Meldrum's acid in 50 mL of 95% ethanol. Stir the mixture at room temperature until all the solid has dissolved.
-
Addition of Aldehyde and Catalysts: To the stirred solution, add 1.12 g (10.0 mmol) of 3-thiophenecarboxaldehyde. Subsequently, add 0.1 mL of piperidine and 0.06 mL of glacial acetic acid. The addition of the aldehyde and catalysts may cause a slight color change.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate of the product should begin to form during this time.
-
Isolation of the Product: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid sequentially with 20 mL of cold deionized water and then with 20 mL of cold diethyl ether. This removes any unreacted starting materials and catalysts. Dry the product under vacuum to a constant weight.
-
Characterization: The final product, this compound, should be a white to off-white solid. Characterize the product by determining its melting point and acquiring its NMR and/or IR spectra to confirm its structure and purity. The expected purity is >98.0% (HPLC).
Causality and Field-Proven Insights
-
Choice of Solvent: Ethanol is a good choice of solvent as it dissolves the reactants and allows for the precipitation of the product upon formation, driving the reaction to completion. Water has also been used effectively in similar condensations.[12]
-
Catalyst System: The use of a piperidine/acetic acid catalyst system is a common and effective method for Knoevenagel condensations. Piperidine acts as the base to deprotonate Meldrum's acid, while acetic acid can protonate the intermediate alkoxide and facilitate the final dehydration step. In some cases, the reaction can proceed without a catalyst, although it may be slower.[10][11]
-
Reaction Time and Temperature: The reaction is typically complete within a few hours at room temperature. Gentle heating can be applied to accelerate the reaction if necessary, but this may also lead to the formation of byproducts. Monitoring by TLC is crucial to determine the optimal reaction time.
-
Purification: The precipitation and subsequent washing of the product are often sufficient to obtain a high-purity compound. If further purification is required, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed.
Applications in Research and Drug Development
Derivatives of Meldrum's acid are widely used as synthetic intermediates.[13][14][15] The title compound, with its reactive dioxanedione ring and the pharmaceutically relevant thienyl group, is a versatile precursor for:
-
Synthesis of Heterocycles: Thermal decomposition of 5-substituted Meldrum's acid derivatives generates highly reactive ketenes, which can undergo cycloaddition reactions to form various heterocyclic systems.[14]
-
Development of Novel Bioactive Molecules: The α,β-unsaturated carbonyl system in the product is a Michael acceptor and can react with biological nucleophiles. This reactivity is often exploited in the design of enzyme inhibitors and other therapeutic agents.[4]
-
Materials Science: The unique electronic and structural properties of thiophene-containing compounds make them attractive for the development of organic electronic materials.
Safety Precautions
-
Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. xray.uky.edu [xray.uky.edu]
- 3. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ir.uitm.edu.my [ir.uitm.edu.my]
- 10. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Synthetic Applications of the Pyrolysis of Meldrum’s Acid Derivatives | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Strategic Use of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione in Medicinal Chemistry
Introduction: A Privileged Scaffold Meets a Versatile Building Block
In the landscape of modern drug discovery, the strategic assembly of molecular frameworks with proven biological relevance is paramount. The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Its bioisosteric relationship with the benzene ring allows for favorable interactions with biological targets while offering unique physicochemical properties.[3]
Parallel to the importance of key pharmacophores, the efficiency of synthetic routes is a critical determinant of the pace of discovery. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are highly versatile building blocks in organic synthesis.[4] The high acidity of the C-5 methylene protons (pKa ≈ 4.97) and the rigid cyclic structure make it an exceptional substrate for a variety of carbon-carbon bond-forming reactions.[5]
This application note details the utility of a specialized Meldrum's acid derivative, 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione , as a strategic starting material for the synthesis of medicinally relevant heterocyclic compounds. We will provide detailed protocols for the synthesis of this key building block and its subsequent transformation into a thieno[2,3-b]pyridine scaffold, a core structure in many biologically active molecules.[6]
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid that serves as a stable yet highly reactive intermediate. Its reactivity is dominated by two key features: the electrophilic double bond and the latent dicarbonyl functionality within the Meldrum's acid moiety.
-
Electrophilicity: The electron-withdrawing nature of the dione system polarizes the exocyclic double bond, making the β-carbon highly susceptible to nucleophilic attack. This reactivity is central to its use in Michael additions and subsequent cyclization reactions.
-
Acyl Ketené Precursor: Upon thermolysis, Meldrum's acid derivatives can eliminate acetone and carbon dioxide to generate highly reactive acyl ketene intermediates.[7] This pathway opens up possibilities for various cycloaddition and acylation reactions.
The combination of the biologically significant thienyl group and the versatile reactivity of the Meldrum's acid derivative makes this compound a powerful tool for generating libraries of complex molecules for biological screening.
Experimental Protocols
Part 1: Synthesis of the Building Block via Knoevenagel Condensation
The title compound is readily synthesized via a Knoevenagel condensation between 3-thiophenecarboxaldehyde and Meldrum's acid. This reaction is often high-yielding and can be performed under mild conditions.[8]
Reaction Scheme:
Caption: Knoevenagel condensation to form the title compound.
Detailed Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve Meldrum's acid (1.0 eq.) in a suitable solvent such as ethanol or water.[4][8]
-
Addition of Aldehyde: To the stirred solution, add 3-thiophenecarboxaldehyde (1.0 eq.).
-
Catalysis (Optional but Recommended): While the reaction can proceed without a catalyst, the addition of a mild base such as piperidine or pyridine (catalytic amount) can significantly accelerate the reaction rate.[8] Alternatively, an acidic catalyst like p-toluenesulfonic acid can be employed.[9]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Precipitation of the product is often observed within minutes to a few hours.[4]
-
Work-up and Purification: Once the reaction is complete, the solid product can be isolated by filtration. Wash the collected solid with cold ethanol and then water to remove any unreacted starting materials and catalyst. The product is often of high purity, but can be further purified by recrystallization if necessary.
| Parameter | Condition | Reference |
| Solvent | Ethanol or Water | [4][8] |
| Temperature | Room Temperature | [4] |
| Catalyst | Piperidine, Pyridine, or p-TSA (catalytic) | [8][9] |
| Typical Yield | >90% | [8] |
Part 2: Application in the Synthesis of a Thieno[2,3-b]pyridine Scaffold
A key application of this compound is its use in multicomponent reactions to construct complex heterocyclic systems. The Gewald reaction, a classic method for synthesizing 2-aminothiophenes, provides a template for a powerful cyclization strategy.[10] By reacting the title compound with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base, a highly functionalized thieno[2,3-b]pyridine can be synthesized in a one-pot procedure. Thieno[2,3-b]pyridines are known to possess a range of biological activities, including anti-inflammatory and anticancer properties.[6][11]
Reaction Workflow:
Caption: Workflow for the synthesis of a thieno[2,3-b]pyridine.
Detailed Protocol (Representative):
This protocol is based on established procedures for the Gewald reaction with similar substrates.[10][12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Addition of Base: Add a catalytic amount of a suitable base, such as morpholine or piperidine, to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent like DMF or ethanol.
Causality in Experimental Choices:
-
Solvent: Ethanol is a common choice as it effectively dissolves the reagents at reflux and allows for precipitation of the product upon cooling.
-
Base: A secondary amine like morpholine or piperidine acts as a catalyst for both the initial Michael addition and the subsequent steps of the Gewald cyclization.
-
Sulfur: Elemental sulfur is the sulfur source for the formation of the thiophene ring in the thieno[2,3-b]pyridine core.
Further Functionalization and Therapeutic Potential
The resulting 2-amino-thieno[2,3-b]pyridine derivative is a versatile intermediate for further chemical modifications. The amino group can be acylated, alkylated, or used to construct further heterocyclic rings. The cyano groups can be hydrolyzed to carboxylic acids or amides, or serve as precursors for other functional groups. This allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases, inflammatory pathways, or microbial enzymes.[6][11]
Conclusion
This compound is a highly effective and versatile building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an ideal starting point for the construction of complex, biologically relevant scaffolds such as thieno[2,3-b]pyridines. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to leverage this powerful intermediate in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYNTHESIS OF SOME NEW THIENO[2,3-b]PYRIDINES, PYRIDO[3′,2′:4,5]-THIENO[3,2-d]PYRIMIDINES AND PYRIDO[3′,2′:4,5]THIENO[3,2-d][1,2,3]-TRIAZINES | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Anti-Inflammatory Activity of Certain Fused Novel Thienopyrimidines Derivatives - IJPRS [ijprs.com]
- 11. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Thienyl-Substituted Dioxane-Diones in the Synthesis of Novel Antimicrobial Agents
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and evaluation of thienyl-substituted dioxane-diones as a promising class of antimicrobial agents. This document details the scientific rationale, synthetic pathways, antimicrobial screening protocols, and potential mechanisms of action, drawing upon established principles in medicinal chemistry and microbiology.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Consequently, there is an urgent need for the discovery and development of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, particularly those incorporating sulfur-containing moieties like thiophene, have historically been a rich source of biologically active molecules.[1] The thiophene nucleus is a key structural component in numerous approved drugs and clinical candidates, valued for its ability to engage in various biological interactions.[2][3]
Similarly, the dioxane-dione scaffold, a six-membered heterocyclic ring, offers a unique combination of stereochemical complexity and synthetic versatility. While less explored in antimicrobial research compared to other heterocycles, related dioxane and dioxolane structures have demonstrated significant antibacterial and anti-biofilm activities.[4][5][6][7] This guide focuses on the strategic combination of these two pharmacophores—the thienyl group and the dioxane-dione core—to generate a novel class of compounds with the potential for potent and broad-spectrum antimicrobial activity.
Scientific Rationale and Design Strategy
The design of thienyl-substituted dioxane-diones is predicated on the hypothesis that the fusion of these two moieties will result in synergistic or additive antimicrobial effects. The thienyl group can enhance lipophilicity, facilitating membrane permeability, and can also participate in crucial interactions with biological targets.[1] The dioxane-dione ring system provides a rigid scaffold that can be functionalized to optimize target binding and pharmacokinetic properties.
A key consideration in the design of these molecules is their potential to act as novel bacterial topoisomerase inhibitors (NBTIs). Certain dioxane-linked compounds have shown potent activity against bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[4][8] The proposed thienyl-substituted dioxane-diones may adopt a conformation that allows for effective inhibition of these enzymes.
Synthesis of Thienyl-Substituted Dioxane-Diones: A Proposed Protocol
The following protocol outlines a plausible synthetic route for the preparation of thienyl-substituted dioxane-diones, based on established organic synthesis methodologies.[9][10][11]
Protocol 1: Synthesis of a Thienyl-Substituted Dioxane-Dione Precursor
This protocol describes the synthesis of a key intermediate, a thienyl-substituted β-ketoester, which serves as a precursor to the final dioxane-dione structure.
Materials:
-
2-Acetylthiophene
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Dispersion of Sodium Hydride: Carefully add sodium hydride (1.2 equivalents) to anhydrous THF in the reaction flask.
-
Addition of Reactants: Dissolve 2-acetylthiophene (1 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous THF and add this solution dropwise to the stirred suspension of sodium hydride at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Cool the reaction mixture to 0 °C and carefully quench with 1 M HCl until the pH is acidic. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the desired thienyl-substituted β-ketoester.
Antimicrobial Activity Screening
Once synthesized, the novel thienyl-substituted dioxane-diones should be evaluated for their antimicrobial activity against a panel of clinically relevant bacterial and fungal pathogens.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and reliable technique for determining MIC values.[5]
Materials:
-
Synthesized thienyl-substituted dioxane-diones
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the appropriate growth medium in 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (microbes in medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Thienyl-Dioxane-Dione 1 | 8 | 32 | 64 | >128 |
| Thienyl-Dioxane-Dione 2 | 4 | 16 | 32 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | 1 | N/A |
| Fluconazole (Control) | N/A | N/A | N/A | 2 |
| A representative table of hypothetical MIC data. |
Mechanism of Action Studies
Understanding the mechanism of action is crucial for the further development of these compounds. Based on the activity of related dioxane-containing molecules, a primary hypothesis is the inhibition of bacterial topoisomerases.[4][8] Another potential mechanism, given the presence of the dioxane moiety, could be the oxidation of essential protein thiols.[12][13]
Protocol 3: Bacterial Topoisomerase Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.
Materials:
-
Purified bacterial DNA gyrase and topoisomerase IV
-
Supercoiled plasmid DNA (for gyrase assay) or catenated kinetoplast DNA (for topoisomerase IV assay)
-
ATP
-
Assay buffer
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, the topoisomerase enzyme, and varying concentrations of the test compound.
-
Initiation of Reaction: Add the DNA substrate to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of enzyme activity will result in a decrease in the amount of supercoiled (for gyrase) or decatenated (for topoisomerase IV) DNA.
Figure 1: Workflow for the synthesis and evaluation of thienyl-substituted dioxane-diones.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the thienyl-substituted dioxane-dione scaffold will be essential to optimize antimicrobial potency and selectivity. Key areas for modification include:
-
Substitution on the Thienyl Ring: Introducing various substituents (e.g., halogens, alkyl, aryl groups) on the thiophene ring can modulate electronic properties and steric interactions, influencing target binding.[1]
-
Stereochemistry of the Dioxane-Dione Ring: The chiral centers on the dioxane-dione ring can be controlled to investigate the impact of stereoisomerism on biological activity.
-
Modifications of the Dioxane-Dione Ring: Altering the substituents on the dioxane-dione core can impact solubility, metabolic stability, and target engagement.
Figure 2: Logic diagram for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The exploration of thienyl-substituted dioxane-diones represents a promising avenue for the discovery of novel antimicrobial agents. The synthetic protocols and screening methodologies outlined in these application notes provide a solid foundation for researchers to embark on the synthesis and evaluation of this new class of compounds. Future work should focus on expanding the chemical library, elucidating the precise mechanism of action, and evaluating the in vivo efficacy and safety of the most promising candidates. The integration of computational modeling and structural biology will further accelerate the optimization of these compounds towards clinical development.
References
- 1. Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles | Semantic Scholar [semanticscholar.org]
- 4. 1,3-Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors: Expanding Structural Diversity and the Antibacterial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors Exhibit Bactericidal Activity against Planktonic and Biofilm Staphylococcus aureus In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors Exhibit Bactericidal Activity against Planktonic and Biofilm Staphylococcus aureus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
protocols for evaluating the anticancer activity of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione derivatives
An In-Depth Guide to the Preclinical Evaluation of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione Derivatives as Potential Anticancer Agents
Introduction: Unveiling the Therapeutic Potential of Thienyl-Substituted Dioxane-Diones
The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The this compound scaffold, a derivative of Meldrum's acid, represents a class of molecules with significant synthetic versatility and potential for biological activity.[1][2][3] The incorporation of a thienyl (thiophene) group is of particular interest, as this moiety is present in numerous compounds with demonstrated anticancer properties, often attributed to its ability to engage in key interactions with biological targets.[4][5]
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, multi-tiered framework for the systematic evaluation of the anticancer activity of novel this compound derivatives. The protocols detailed herein are designed to progress logically from broad initial screening to more focused mechanistic studies and finally to preliminary in vivo validation, ensuring a robust and efficient assessment of therapeutic potential.[6][7]
Part 1: Foundational In Vitro Evaluation: From Cytotoxicity to Mechanism of Action
The initial phase of evaluation relies on in vitro assays using cultured cancer cell lines.[8][9] These methods are cost-effective, rapid, and allow for the high-throughput screening of numerous compounds to identify the most promising candidates for further development.[6][10]
Primary Screening: Assessing Cellular Viability and Cytotoxicity
The first crucial step is to determine whether the synthesized derivatives possess cytotoxic or cytostatic effects against cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[6] Tetrazolium reduction assays are a well-established and reliable method for this purpose.[11]
Causality Behind Experimental Choice: These assays measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[11] A reduction in metabolic activity upon treatment with a compound indicates either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect). We will detail two common variations: the MTT and XTT assays.
Protocol 1: XTT Cell Viability Assay
The XTT assay is often preferred over the classic MTT assay because its formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[12][13]
Step-by-Step Methodology:
-
Cell Line Selection and Seeding:
-
Select a panel of human cancer cell lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) to assess the breadth of activity.[6]
-
Harvest cells in their logarithmic growth phase and determine cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). Allow cells to adhere and resume proliferation by incubating for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to create a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the seeded cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubate the plates for 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
-
XTT Reagent Addition and Measurement:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Biotium, Thermo Fisher Scientific).[13] This typically involves mixing the XTT reagent with an electron-coupling reagent.[12]
-
Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance of the soluble formazan product using a microplate reader at a wavelength of 450-490 nm.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value for each derivative.
-
Data Presentation: IC50 Values of Thienyl-Dioxane-Dione Derivatives
| Derivative | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| Compound A | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| Compound B | > 100 | > 100 | > 100 |
| Compound C | 5.8 ± 0.7 | 8.1 ± 0.9 | 4.5 ± 0.6 |
| Doxorubicin (Control) | 0.5 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 |
Table 1: Representative data format for summarizing the cytotoxic activity of test compounds across different cancer cell lines.
Mechanistic Insight 1: Uncovering the Mode of Cell Death via Apoptosis Assay
Once a compound demonstrates significant cytotoxicity, the next logical step is to investigate how it kills the cancer cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it avoids the inflammatory response associated with necrosis.[15][16]
Causality Behind Experimental Choice: The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting and differentiating between early apoptosis, late apoptosis, and necrosis using flow cytometry.[17][18] During early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.[17][18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[16]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells (e.g., 1 x 10^6 cells) in a 6-well plate or T25 flask and allow them to adhere overnight.
-
Treat the cells with the test compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect both the floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.
-
Wash the cells twice with cold 1x PBS and centrifuge at approximately 300 x g for 5 minutes.[19]
-
Resuspend the cell pellet in 1x Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Visualization: Apoptosis Assay Workflow
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Mechanistic Insight 2: Interrogating Cell Cycle Progression
Many potent anticancer drugs exert their effect by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[20] Identifying if and where a compound halts the cell cycle provides critical mechanistic information.
Causality Behind Experimental Choice: This method uses flow cytometry to measure the DNA content of individual cells within a population.[20][21] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA.[22] Because cells have a defined amount of DNA at each stage of the cycle (2n in G0/G1, between 2n and 4n in S phase, and 4n in G2/M), this technique allows for the quantification of cells in each phase.[21]
Protocol 3: Cell Cycle Analysis by PI Staining
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a relevant time period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.[19][23]
-
Incubate the cells for at least 30 minutes on ice or store them at 4°C for later analysis.[22]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[22]
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[23] RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA.[19]
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Data Interpretation:
-
Generate a histogram of fluorescence intensity. The first peak represents cells in the G0/G1 phase (2n DNA content), the second, taller peak represents cells in the G2/M phase (4n DNA content), and the region between them represents cells in the S phase.
-
A significant increase in the percentage of cells in one of these phases compared to the control indicates cell cycle arrest.
-
A "sub-G1" peak, appearing to the left of the G0/G1 peak, represents apoptotic cells with fragmented DNA.[20]
-
Visualization: Cell Cycle Phases and Potential Arrest Points
References
- 1. cphi-online.com [cphi-online.com]
- 2. This compound | C10H10O4S | CID 370301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 4. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents [mdpi.com]
- 5. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. noblelifesci.com [noblelifesci.com]
- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 15. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 17. agilent.com [agilent.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: A Step-by-Step Guide to the Purification of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione
Introduction
2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, is a versatile building block in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds with potential pharmacological applications. The high reactivity of the C-5 position of the Meldrum's acid scaffold allows for the introduction of various substituents, making it a valuable precursor for creating diverse molecular architectures. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the integrity of the final compounds. This guide provides a detailed, step-by-step protocol for the purification of this compound, drawing upon established principles for the purification of Meldrum's acid derivatives and incorporating field-proven insights to ensure the highest degree of purity.
Understanding the Chemistry: Synthesis and Potential Impurities
The target compound is typically synthesized via a Knoevenagel condensation between 3-thiophenecarboxaldehyde and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). While some procedures suggest that the product can be obtained in high purity without further purification, achieving the stringent purity required for many applications, such as drug development, often necessitates a dedicated purification step.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual 3-thiophenecarboxaldehyde and Meldrum's acid.
-
Byproducts of Meldrum's Acid Decomposition: Meldrum's acid is thermally labile and can decompose to acetone and malonic acid.[1]
-
Side-Reaction Products: Minor products from competing reaction pathways.
-
Catalyst Residues: If a catalyst is used in the condensation reaction.
A thorough understanding of these potential impurities is crucial for selecting the most effective purification strategy.
Purification Strategy: A Two-Fold Approach
A robust purification strategy for this compound involves a combination of recrystallization and column chromatography. The choice between these methods, or their sequential use, will depend on the scale of the reaction and the initial purity of the crude product.
Method 1: Recrystallization - The First Line of Defense
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. For arylidene Meldrum's acid derivatives, alcoholic solvents or solvent pairs are often effective.
Protocol for Recrystallization:
-
Solvent Selection: Based on protocols for similar 5-arylidene Meldrum's acid derivatives, ethanol is a suitable solvent for recrystallization. Alternatively, a solvent system such as ethyl acetate/hexane can be employed.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound to a minimal amount of hot ethanol. The goal is to create a saturated solution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Table 1: Recrystallization Solvent Systems for Meldrum's Acid Derivatives
| Solvent/Solvent System | Application Notes |
| Ethanol | A good starting point for many 5-arylidene Meldrum's acid derivatives. |
| Ether-Hexane | Effective for less polar derivatives. |
| Dichloromethane-Hexane | Another option for compounds with moderate polarity. |
| Ethyl Acetate-Hexane | A versatile system for a range of polarities. |
Method 2: Column Chromatography - For High-Purity Isolation
When recrystallization is insufficient to achieve the desired level of purity, or when separating a complex mixture of products, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as they are moved through the column by a mobile phase (the eluent).
Protocol for Column Chromatography:
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Eluent Selection: A common eluent system for Meldrum's acid derivatives is a mixture of a non-polar solvent like hexanes or pentanes and a more polar solvent like dichloromethane or ethyl acetate. A starting point for this compound could be a 1:1 mixture of dichloromethane and pentanes. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Table 2: Column Chromatography Parameters for Meldrum's Acid Derivatives
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for a wide range of organic compounds. |
| Mobile Phase | Dichloromethane/Pentanes (e.g., 1:1 v/v) | Offers good separation for moderately polar compounds. |
| Ethyl Acetate/Hexanes (e.g., 1:4 v/v) | A versatile alternative with different selectivity. | |
| Monitoring | Thin-Layer Chromatography (TLC) | To determine the optimal eluent and monitor fraction purity. |
Characterization of Purified Product
The purity of the final product should be confirmed by analytical techniques such as:
-
Melting Point: A sharp melting point close to the literature value (130 °C) is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oily product after recrystallization | Incomplete drying or presence of low-melting impurities. | Dry the product under high vacuum for an extended period. If the problem persists, consider column chromatography. |
| Poor separation in column chromatography | Inappropriate eluent system. | Optimize the eluent polarity using TLC. A gradient elution may be necessary. |
| Low recovery from column chromatography | Compound is too strongly adsorbed to the silica gel. | Add a small percentage of a more polar solvent (e.g., methanol) to the eluent. |
| Product decomposition on silica gel | The compound is sensitive to the acidic nature of silica gel. | Use deactivated silica gel (treated with a base like triethylamine) or consider an alternative stationary phase like alumina. |
Workflow Visualization
Caption: Purification workflow for this compound.
Conclusion
The successful purification of this compound is a critical step in its utilization as a synthetic intermediate. By employing a systematic approach that combines recrystallization and/or column chromatography, researchers can obtain this valuable compound with the high degree of purity required for demanding applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for achieving this goal efficiently and effectively.
References
Troubleshooting & Optimization
troubleshooting low yield in the synthesis of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione
Welcome to the Technical Support Center for the synthesis of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Drawing from established principles of the Knoevenagel condensation and extensive experience with related heterocyclic compounds, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful synthesis of your target molecule.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a Knoevenagel condensation of thiophene-3-carboxaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid.[1] This reaction is a cornerstone of carbon-carbon bond formation and is valued for its efficiency in creating α,β-unsaturated systems.[2] Meldrum's acid is a particularly reactive active methylene compound due to its high acidity, which allows the reaction to proceed under mild conditions.[3]
This guide will address common issues that can lead to low yields, such as suboptimal reaction conditions, reagent quality, and the presence of side reactions. By understanding the underlying chemistry and potential pitfalls, you can systematically troubleshoot your experiments and achieve higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Q1: My reaction is not proceeding to completion, or I am observing a very low yield of the desired product. What are the likely causes?
A1: Low or no product formation in a Knoevenagel condensation can stem from several factors. The primary areas to investigate are the quality of your reagents, the reaction conditions, and the choice of catalyst.
Troubleshooting Steps:
-
Reagent Quality:
-
Meldrum's Acid: Ensure that your Meldrum's acid is pure and dry. It can be recrystallized from acetone/hexane if necessary.[4] The purity of Meldrum's acid is crucial for obtaining reproducible and high yields.
-
Thiophene-3-carboxaldehyde: Aldehydes, especially heteroaromatic ones, can be prone to oxidation or polymerization upon storage. It is advisable to use freshly distilled or purified thiophene-3-carboxaldehyde. Check for any discoloration or change in physical appearance.
-
Solvent: Ensure your solvent is anhydrous, as the presence of water can inhibit the reaction.
-
-
Reaction Conditions:
-
Temperature: While many Knoevenagel condensations with Meldrum's acid can proceed at room temperature, some reactions, particularly with less reactive aldehydes, may require gentle heating.[5] Experiment with a modest increase in temperature (e.g., to 40-60 °C) and monitor the reaction by Thin Layer Chromatography (TLC).
-
Reaction Time: The reaction time can vary depending on the specific substrates and conditions. Some reactions are complete within minutes, while others may require several hours.[6] Monitor the reaction progress by TLC to determine the optimal reaction time.
-
-
Catalyst:
-
Choice of Catalyst: While some Knoevenagel condensations with Meldrum's acid can proceed without a catalyst, especially in polar solvents like water, a weak base is often used to facilitate the reaction.[7][8] Common catalysts include piperidine, pyridine, or ammonium salts.
-
Catalyst Loading: If you are using a catalyst, ensure the loading is appropriate. Typically, a catalytic amount (e.g., 0.1 equivalents) is sufficient. Too much strong base can lead to side reactions.
-
Comparative Reaction Conditions for Knoevenagel Condensation with Meldrum's Acid:
| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzaldehyde | None | Methanol | Room Temp. | 30 min | 70 | [1] |
| 4-Nitrobenzaldehyde | None | Methanol | Room Temp. | 30 min | 94 | [1] |
| Furfural | None | Water | 60 °C | 2 h | 88 | [5] |
| Aromatic Aldehydes | Piperidine | Ethanol | Reflux | 1-2 h | High | [9] |
Q2: I am observing the formation of multiple products or significant impurities. What are the possible side reactions?
A2: The formation of multiple products is a common issue in organic synthesis. In the context of the Knoevenagel condensation of Meldrum's acid, several side reactions can occur, leading to a complex reaction mixture and low yield of the desired product.
Potential Side Reactions:
-
Retro-Knoevenagel Condensation: The Knoevenagel condensation is a reversible reaction. Under certain conditions, the product can revert to the starting materials.[9] This is more likely to occur if the product is unstable under the reaction conditions.
-
Michael Addition: The product, an α,β-unsaturated carbonyl compound, is a Michael acceptor. It can react with another molecule of deprotonated Meldrum's acid in a Michael addition, leading to the formation of a bis-adduct.
-
Self-Condensation of the Aldehyde: If a strong base is used as a catalyst, it can promote the self-condensation of the aldehyde, especially if it has enolizable protons. However, this is not a concern with thiophene-3-carboxaldehyde.
-
Decomposition of Meldrum's Acid: Meldrum's acid can decompose upon heating, particularly in the presence of impurities.[3]
Troubleshooting Steps:
-
Optimize Catalyst: Avoid using strong bases. A weak base like piperidine or even catalyst-free conditions are often sufficient and can minimize side reactions.
-
Control Reaction Time: Monitor the reaction closely by TLC. Once the starting materials are consumed and the desired product is formed, work up the reaction to prevent further reactions or decomposition.
-
Purification: If side products are formed, careful purification by recrystallization or column chromatography will be necessary. For recrystallization, solvents like ethanol or mixtures of ethyl acetate and hexanes can be explored.
Q3: My product appears to be unstable and decomposes during workup or purification. How can I improve its stability?
A3: 5-Arylidene Meldrum's acid derivatives can be sensitive to heat and certain chemical conditions.
Troubleshooting Steps:
-
Mild Workup Conditions: During the workup, avoid strong acids or bases. A simple filtration and washing with a cold, non-polar solvent may be sufficient to isolate a reasonably pure product.
-
Avoid Excessive Heat: If purification by column chromatography is necessary, perform it quickly and avoid prolonged exposure of the product to the silica gel. Use a non-polar eluent system if possible. For recrystallization, use the minimum amount of heat required to dissolve the solid.
-
Storage: Store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere if it is found to be particularly sensitive.
Experimental Protocols
Recommended Synthesis Protocol for this compound
This protocol is a generalized procedure based on common practices for Knoevenagel condensations with Meldrum's acid and heteroaromatic aldehydes. Optimization may be required for your specific laboratory conditions.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Thiophene-3-carboxaldehyde
-
Ethanol (anhydrous)
-
Piperidine (optional, as catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
Procedure:
-
In a round-bottom flask, dissolve Meldrum's acid (1.0 equivalent) in a minimal amount of anhydrous ethanol.
-
Add thiophene-3-carboxaldehyde (1.0 equivalent) to the solution and stir.
-
If a catalyst is used, add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gently heat the mixture to reflux.
-
Upon completion (disappearance of starting materials), cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.
Characterization:
The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
¹H NMR: Expect signals for the two methyl groups of the dioxane ring, the protons of the thiophene ring, and the vinylic proton.
-
¹³C NMR: Expect signals for the carbonyl carbons, the quaternary carbon of the dioxane ring, the methyl carbons, and the carbons of the thiophene ring and the double bond.
-
IR: Expect characteristic peaks for the C=O (carbonyl) and C=C (alkene) functional groups.
Visualizations
Reaction Mechanism
The Knoevenagel condensation proceeds through a nucleophilic addition of the enolate of Meldrum's acid to the aldehyde, followed by dehydration.
Caption: Knoevenagel condensation mechanism.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving low yield issues.
Caption: Troubleshooting workflow for low yield.
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
challenges and solutions in the purification of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione
Technical Support Center: Purification of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. The purification of this Meldrum's acid derivative presents unique challenges due to the inherent reactivity of both the dioxane-dione ring system and the thiophene moiety. This guide provides in-depth, field-proven insights, troubleshooting protocols, and FAQs to help you achieve high purity and yield in your experiments.
Section 1: Understanding the Molecule and Its Challenges
This compound, also known as 5-(3-Thienyl)meldrum's Acid, is a key building block in organic synthesis.[1] Its utility stems from the high acidity of the C-5 proton on the parent Meldrum's acid scaffold, making it an excellent nucleophile for various condensation reactions.[2] The synthesis of the target compound typically involves a Knoevenagel condensation between Meldrum's acid and 3-thiophenecarboxaldehyde.
The primary challenges in its purification arise from:
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Thermal Instability: The Meldrum's acid core is known to decompose upon heating, yielding acetone, carbon dioxide, and a reactive ketene intermediate.[2] This necessitates careful temperature control during all purification steps.
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Impurity Profile: The crude product is often contaminated with unreacted starting materials (Meldrum's acid, 3-thiophenecarboxaldehyde), self-condensation products of Meldrum's acid, and other side-reaction products.[3]
-
Physical Properties: The product may precipitate as a fine powder, an oil, or co-crystallize with impurities, complicating isolation by simple filtration or recrystallization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product? A: Typically, you will encounter unreacted Meldrum's acid and 3-thiophenecarboxaldehyde. Additionally, older or improperly stored samples of Meldrum's acid may contain degradation products such as acetone and malonic acid, which can complicate the reaction and purification.[3] ¹H NMR is the best initial tool to identify these, with characteristic singlets for Meldrum's acid impurities often appearing around 1.75, 2.15, and 2.50 ppm in CDCl₃.[3]
Q2: My crude product is a sticky oil instead of a solid. How can I purify it? A: Oiling out is a common problem. First, ensure all solvent from the reaction workup is removed under high vacuum. If it remains an oil, column chromatography is the most reliable purification method. Alternatively, you can attempt to induce crystallization by dissolving the oil in a minimum amount of a suitable solvent (like dichloromethane or ethyl acetate) and slowly adding a non-polar anti-solvent (like hexanes or pentane) while vigorously scratching the inside of the flask with a glass rod. Seeding with a previously obtained pure crystal can also be effective.
Q3: How can I quickly assess the purity of my fractions or crude material? A: Thin-Layer Chromatography (TLC) is an indispensable tool.[4] Use a silica gel plate and an eluent system such as 30% ethyl acetate in hexanes. The product, starting materials, and by-products should have distinct Rf values. Staining with potassium permanganate can help visualize non-UV active impurities. For a more quantitative assessment, a crude ¹H NMR spectrum will reveal the presence of key impurities.
Q4: What are the optimal storage conditions for the purified compound? A: Given the thermal sensitivity of the Meldrum's acid moiety, the purified product should be stored in an airtight container, preferably under an inert atmosphere (nitrogen or argon), and refrigerated at 2-8°C to prevent degradation.[5]
Section 3: Troubleshooting Guide for Purification
This guide addresses common issues encountered during the purification process. The causality behind each problem is explained to empower you to make informed decisions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Product is too soluble in the recrystallization solvent. 2. Degradation during purification. The compound may be degrading on the silica column or due to excessive heating.[2]3. Incomplete precipitation during crystallization. | 1. Optimize Solvent System: If recrystallizing, ensure you are using a solvent/anti-solvent pair where the product is sparingly soluble at low temperatures. Cool the solution slowly and for an extended period (e.g., 4°C overnight).2. Minimize Heat and Contact Time: Use flash column chromatography instead of gravity chromatography. Avoid temperatures above 40°C when removing solvents on a rotary evaporator. Consider deactivating the silica gel with triethylamine if degradation on the column is suspected.3. Concentrate Mother Liquor: Concentrate the filtrate (mother liquor) from your crystallization and attempt a second crop or purify the residue by column chromatography. |
| Persistent Impurities After Recrystallization | 1. Incorrect Solvent Choice: The impurity may have very similar solubility properties to the product in the chosen solvent system.2. Co-crystallization: The impurity is being incorporated into the crystal lattice of your product.3. Insufficient Washing: Surface impurities on the crystals were not adequately removed. | 1. Change Solvents: Experiment with different solvent systems. For Meldrum's acid derivatives, pairs like Dichloromethane/Hexane or Ethyl Acetate/Hexane are common starting points.[6]2. Switch Purification Method: If multiple recrystallization attempts fail, the best course of action is to use an orthogonal purification method like silica gel chromatography, which separates based on polarity rather than solubility.3. Wash Crystals Thoroughly: After filtering, wash the collected crystals with a small amount of cold anti-solvent to remove residual mother liquor. |
| Product Streaking or Degrading on TLC/Column | 1. Compound Acidity: The inherent acidity of the Meldrum's acid moiety (pKa ≈ 4.97) can cause it to interact strongly with the silica gel, leading to streaking.[2]2. Decomposition on Silica: The slightly acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds. | 1. Buffer the Eluent: Add a small amount (0.1-1%) of a modifier like acetic acid to the mobile phase to suppress the ionization of your compound, leading to sharper bands.2. Deactivate Silica Gel: Prepare a slurry of the silica gel in your eluent containing 1-2% triethylamine. This neutralizes the acidic sites on the silica surface, preventing degradation of acid-sensitive compounds. |
Section 4: Step-by-Step Purification Protocols
Protocol A: Recrystallization from a Solvent/Anti-Solvent System
This method is ideal when the crude product is obtained as a solid and is of relatively high initial purity (>85%).
-
Solvent Selection: Identify a "solvent" in which the compound is highly soluble (e.g., Dichloromethane, Ethyl Acetate) and an "anti-solvent" in which it is poorly soluble (e.g., Hexanes, Pentane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the "solvent" required to fully dissolve the material at room temperature or with gentle warming (not exceeding 40°C).
-
Precipitation: Slowly add the "anti-solvent" dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Crystallization: If needed, add a single drop of the "solvent" to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to stand undisturbed at room temperature. For improved yield, subsequently move the flask to a refrigerator (4°C).
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small volume of cold anti-solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents. Confirm purity via NMR, HPLC, or melting point analysis.
Protocol B: Silica Gel Flash Chromatography
This is the most robust method for purifying oily products or solids with significant impurities.
-
TLC Analysis: Determine an appropriate eluent system by TLC. Aim for an Rf value for the product of approximately 0.25-0.35 for good separation. A common starting point is 20-30% Ethyl Acetate in Hexanes.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen eluent. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Combine and Concentrate: Combine the pure fractions, and remove the solvent using a rotary evaporator at a low temperature (<40°C).
-
Final Drying: Place the resulting solid or oil under high vacuum to remove any final traces of solvent.
Section 5: Visualization of Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram helps you choose the appropriate initial purification strategy based on the physical state of your crude product.
References
- 1. This compound | 61857-83-8 | TCI Deutschland GmbH [tcichemicals.com]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
identifying and minimizing side products in reactions involving 5-(Thienyl)meldrum's Acid
Technical Support Center: 5-(Thienyl)meldrum's Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Thienyl)meldrum's Acid and its derivatives. This guide is designed to provide expert insights and practical troubleshooting advice for identifying and minimizing side products in your reactions. The unique reactivity of the Meldrum's acid scaffold, combined with the electronic properties of the thienyl moiety, presents specific challenges and opportunities. This document provides in-depth, causality-driven answers to common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture is complex, showing multiple spots on TLC. What are the most probable side products I should be looking for?
This is a common issue stemming from the inherent reactivity of the Meldrum's acid core.[1] The primary culprits are typically products of thermal decomposition, hydrolysis, or further reaction of your desired product.
-
Thermal Decomposition Products (Decarboxylation): Meldrum's acid and its derivatives are thermally sensitive.[2] Upon heating, they can undergo a retro-Diels-Alder reaction to eliminate acetone and carbon dioxide, generating a highly reactive ketene intermediate.[3][4] This ketene can then be trapped by nucleophiles (solvents, reagents, or even other product molecules) to create a variety of impurities.
-
Hydrolysis Products (Ring-Opening): The 1,3-dioxane-4,6-dione ring is an ester and is susceptible to nucleophilic attack, particularly by water, alcohols, or amines, leading to ring-opening.[5][6] This can occur during the reaction if trace moisture is present or, more commonly, during aqueous workup procedures under non-neutral pH conditions. The resulting product is a thienyl-substituted malonic acid derivative.
-
Dimerization or Oligomerization Products: Michael addition of the starting 5-(Thienyl)meldrum's acid enolate onto an activated product (like a Knoevenagel adduct) can lead to dimer formation.[7]
The diagram below illustrates the main degradation pathways.
References
- 1. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. ic.unicamp.br [ic.unicamp.br]
- 7. researchgate.net [researchgate.net]
improving the stability of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione during storage
Welcome to the technical support center for 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on maintaining the stability of this valuable synthetic intermediate during storage and handling. As a substituted Meldrum's acid, its reactivity is prized, but this also necessitates careful handling to prevent degradation. This document provides troubleshooting guides, frequently asked questions, and best practice protocols to ensure the integrity of your compound.
I. Understanding the Stability of this compound
This compound is a derivative of Meldrum's acid, a compound known for its high acidity and thermal sensitivity.[1][2][3] The stability of this particular derivative is influenced by both the core 1,3-dioxane-4,6-dione ring and the 5-(3-thienyl) substituent.
The primary degradation pathways of concern are:
-
Thermal Decomposition: Like all Meldrum's acid derivatives, this compound is susceptible to thermal decomposition, which can lead to the formation of a reactive ketene intermediate, along with acetone and carbon dioxide.[1][4] This is often the desired reaction in synthesis but is a primary degradation route during storage at elevated temperatures.
-
Hydrolysis: The ester-like linkages in the 1,3-dioxane-4,6-dione ring are susceptible to hydrolysis, particularly in the presence of moisture and acid or base catalysts.
-
Oxidation: The electron-rich thiophene ring is susceptible to oxidation, which can occur at the sulfur atom to form a sulfoxide and subsequently a sulfone.[1][2][5][6] This can be initiated by atmospheric oxygen, especially over prolonged storage or in the presence of light or trace metal impurities.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[7][8] It should be protected from light and moisture.
Q2: My white crystalline solid has started to turn a pale yellow/beige color. Is it still usable?
A2: A slight color change may indicate minor degradation, possibly due to oxidation of the thiophene ring. While the material may still be suitable for some applications, it is crucial to assess its purity by an appropriate analytical method, such as ¹H NMR or HPLC, before use. For sensitive downstream applications, re-purification may be necessary.
Q3: I observe new, small peaks in the ¹H NMR spectrum of my stored compound. What are they?
A3: The appearance of new signals in the ¹H NMR spectrum is a clear indication of degradation. These could be due to hydrolysis products, byproducts of thermal decomposition, or oxidation of the thiophene moiety. It is not uncommon for aged samples of Meldrum's acid derivatives to show extraneous peaks.[4] A common impurity could be malonic acid, a starting material in the synthesis of Meldrum's acid.[3]
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is generally not recommended for long periods due to its increased reactivity and susceptibility to degradation in the dissolved state.[2] If you must store it in solution for a short time, use a dry, aprotic solvent and store it at low temperature under an inert atmosphere.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields | Degradation of the starting material. | Assess the purity of your this compound using HPLC or ¹H NMR. If impurities are detected, purify the material before use. Ensure you are using proper air-sensitive handling techniques to prevent degradation during your experiment.[7][9][10][11][12] |
| Compound appears clumpy or wet | Absorption of atmospheric moisture. | The compound is hygroscopic. Dry the material under high vacuum before use. For future storage, use a desiccator and consider storing smaller aliquots to minimize exposure of the bulk material to the atmosphere. |
| TLC analysis shows multiple spots for a previously pure sample | On-plate decomposition or degradation during storage. | Spot the TLC plate and develop it immediately. Some acidic or basic impurities on the silica gel can cause decomposition. To confirm if it is a storage issue, run a fresh analysis (HPLC or NMR) of the stored material. |
| Difficulty dissolving the compound in a non-polar aprotic solvent | Presence of insoluble impurities or degradation products. | Attempt to dissolve a small amount in a deuterated solvent for NMR analysis to identify potential impurities. If the compound is degraded, purification by recrystallization may be necessary. |
IV. Recommended Storage and Handling Protocols
Adherence to proper storage and handling protocols is critical for maximizing the shelf-life and efficacy of this compound.
Protocol 1: Long-Term Storage
-
Aliquot: Upon receiving the compound, if it is in a large quantity, divide it into smaller, single-use aliquots in a glove box or under a stream of inert gas. This minimizes the exposure of the bulk material to air and moisture with each use.
-
Container: Use amber glass vials with PTFE-lined caps to protect from light and ensure an airtight seal.
-
Atmosphere: Before sealing, flush the vial with a dry, inert gas such as argon or nitrogen.
-
Temperature: Store the vials in a refrigerator at 2-8°C.
-
Desiccation: For additional protection, place the vials inside a desiccator within the refrigerator.
Protocol 2: Handling for an Experiment
-
Acclimatization: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold solid.
-
Inert Atmosphere: Weigh out the desired amount of the compound under a positive pressure of inert gas or in a glove box.
-
Transfers: For transfers into a reaction vessel, use techniques appropriate for air-sensitive solids.[7][9][10][11][12]
-
Resealing: After taking the desired amount, re-flush the vial with inert gas before sealing and returning it to cold storage.
V. Analytical Methods for Stability Assessment
Regularly assessing the purity of your stored this compound is crucial.
Method 1: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is effective for quantifying the purity and detecting non-volatile impurities.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or a previously reported method using sulfuric acid.[13]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 254 nm.
-
Sample Preparation: Dissolve a small, accurately weighed sample in acetonitrile.
Method 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides a quick and effective way to check for the presence of impurities.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve a few milligrams of the compound in the deuterated solvent. The presence of new signals, particularly in the aliphatic and aromatic regions, can indicate degradation. Changes in the integration of characteristic peaks relative to an internal standard can be used for a rough quantification of purity.
VI. Visualizing Degradation and Troubleshooting
The following diagrams illustrate the potential degradation pathways and a decision tree for troubleshooting common stability issues.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting decision tree for stability issues.
VII. References
-
Crucianelli, M., De Angelis, F., & Saladino, R. (2007). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. Tetrahedron Letters, 48(43), 7595-7598. --INVALID-LINK--
-
Wikipedia contributors. (2023, November 28). Thiophene. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Kollár, L., & Kégl, T. (2001). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 40(15), 3747–3751. --INVALID-LINK--
-
Adam, W., Saha-Möller, C. R., & Ganeshpure, P. A. (1999). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 38(9), 2125-2129. --INVALID-LINK--
-
Gayo, L. M., & Romão, M. J. (1997). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 36(17), 3683-3695. --INVALID-LINK--
-
Georgiou, E. (2016). What are the possible impurities of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)?. ResearchGate. --INVALID-LINK--
-
Deardurff, L. A. (1986). Process for the preparation of meldrum's acid. U.S. Patent No. 4,623,733. --INVALID-LINK--
-
Chen, B. C. (1991). Meldrum's acid in organic synthesis. Heterocycles, 32(3), 529-597. --INVALID-LINK--
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). --INVALID-LINK--
-
Organocatalyzed Multicomponent Synthesis of Pyrazolidinones: the Meldrum's Acid Approach. The Royal Society of Chemistry. --INVALID-LINK--
-
Deardurff, L. A. (1986). Process for the preparation of meldrum's acid. European Patent Office. --INVALID-LINK--
-
Wikipedia contributors. (2023, December 1). Meldrum's acid. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Chromatography Forum. (2009). Could you provide a test method about Meldrum's Acid?. --INVALID-LINK--
-
Snider, B. B. (2010). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research, 43(9), 1155–1165. --INVALID-LINK--
-
Moh, T. J. (2023). Cracking Meldrum's Acid: Lowering the Temperature. Open Research Repository. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134. --INVALID-LINK--
-
Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. --INVALID-LINK--
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. --INVALID-LINK--
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. --INVALID-LINK--
-
Ivanov, A. S. (2018). Selected applications of Meldrum’s acid – a tutorial. Organic & Biomolecular Chemistry, 16(33), 5933-5951. --INVALID-LINK--
-
Al-Majidi, S. M. H. (2021). Synthesis, characterization and evaluation of 5-alkylidene meldrum's acid derivatives as multifunction lubricating oil additives. Eurasian Chemical Communications, 3(1), 1-10. --INVALID-LINK--
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. Organic Syntheses, 58, 97. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 6. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. fauske.com [fauske.com]
- 12. web.mit.edu [web.mit.edu]
- 13. Process for the preparation of meldrum's acid - Patent 0206673 [data.epo.org]
refinement of work-up procedures for reactions with 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione. This guide provides in-depth troubleshooting advice and frequently asked questions to refine your reaction work-up procedures and ensure the integrity of your experimental outcomes.
Introduction: Understanding the Compound's Reactivity
This compound is a derivative of Meldrum's acid, a versatile reagent in organic synthesis.[1][2] Its utility stems from the high acidity of the C-5 proton and the susceptibility of the 1,3-dioxane-4,6-dione ring to nucleophilic attack, making it a valuable building block for a wide range of molecular architectures.[3][4] However, this inherent reactivity also presents challenges during reaction work-up. The stability of the molecule is sensitive to factors such as pH, temperature, and the presence of certain reagents, which can lead to premature decomposition or the formation of unwanted byproducts.[5] This guide is designed to address these challenges head-on, providing you with the expertise to navigate potential pitfalls and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture shows complete conversion to the desired product by TLC, but I'm experiencing significant product loss during aqueous work-up. What is the likely cause?
A1: The most probable cause is the hydrolysis of the 1,3-dioxane-4,6-dione ring. Meldrum's acid and its derivatives are susceptible to both acidic and basic hydrolysis, which cleaves the ring to form a malonic acid derivative.[6] This intermediate can then undergo decarboxylation, especially if heat is applied. The thienyl substituent can also influence the electron density and stability of the ring.
-
Expert Insight: The work-up conditions must be carefully controlled to maintain a neutral to mildly acidic pH. Aggressive acid or base washes should be avoided. If your reaction is performed under basic conditions, it is crucial to neutralize the mixture carefully with a mild acid (e.g., dilute citric acid or ammonium chloride solution) before extraction.
Q2: I'm observing the formation of acetone as a byproduct during my work-up. What does this indicate?
A2: The presence of acetone is a clear indicator of the decomposition of the Meldrum's acid framework.[1][6] The ring is formed from malonic acid and acetone, and under certain conditions, this formation is reversible.[7][8] Thermal stress is a primary culprit for this retro-condensation reaction.
-
Expert Insight: All work-up steps, including solvent removal by rotary evaporation, should be conducted at or below room temperature to minimize thermal degradation.[5]
Q3: My product appears to be "oiling out" or is difficult to crystallize after purification. What strategies can I employ?
A3: This is a common issue, particularly if minor impurities are present that inhibit crystallization. For highly soluble products, isolation by filtration can be challenging.[9]
-
Troubleshooting Steps:
-
Solvent Evaporation and Precipitation: First, carefully evaporate the reaction solvent under reduced pressure at a low temperature.[9]
-
Anti-Solvent Addition: To the resulting residue, add a solvent in which your product has poor solubility (an "anti-solvent"). Common choices include hexanes, pentane, or diethyl ether. This should induce precipitation.
-
Trituration: If an oil forms, try triturating it with the anti-solvent. This involves repeatedly washing and stirring the oil with the solvent to encourage solidification.
-
Seed Crystals: If you have a small amount of pure, crystalline material from a previous batch, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Troubleshooting Guide: Common Work-up Scenarios and Solutions
This section provides detailed protocols to address specific challenges you may encounter.
Scenario 1: Premature Decarboxylation During Work-up
Symptom: You observe gas evolution (CO2) during aqueous extraction or solvent removal, and your final product's NMR shows the absence of the characteristic Meldrum's acid protons and the presence of a decarboxylated species.
Causality: Meldrum's acid derivatives are prone to decarboxylation, especially when heated or exposed to strong acids or bases.[5][10] The reaction produces a ketene intermediate which can then react further.[1][11]
Visualizing the Problem:
Caption: Decomposition pathway of the Meldrum's acid derivative.
Refined Work-up Protocol:
-
Cooling: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Neutralization (if applicable): If the reaction was run under basic conditions, neutralize it by slowly adding a pre-cooled, dilute solution of a weak acid, such as 1 M citric acid or saturated ammonium chloride, until the pH is between 6 and 7. Monitor the pH carefully with pH paper.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Use pre-cooled solvents for extraction.
-
Washing: Wash the combined organic layers with cold brine (saturated NaCl solution) to remove excess water. Avoid extensive or vigorous washing.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure at a temperature not exceeding 25-30 °C.
Scenario 2: Product Degradation During Chromatographic Purification
Symptom: You obtain a clean reaction mixture, but after column chromatography on silica gel, you observe significant product decomposition in the collected fractions.
Causality: Silica gel is slightly acidic and can catalyze the degradation of sensitive compounds like Meldrum's acid derivatives. The prolonged contact time and the heat generated from the solvent elution can exacerbate this issue.
Visualizing the Workflow:
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. benchchem.com [benchchem.com]
- 6. ic.unicamp.br [ic.unicamp.br]
- 7. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione during thermal reactions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione, a specialized derivative of Meldrum's acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge encountered during its use: preventing thermal decomposition. Our goal is to equip you with the mechanistic understanding and practical strategies required to ensure the stability of your compound and the success of your thermal reactions.
Troubleshooting Guide: Navigating Thermal Reactions
This section is designed in a question-and-answer format to directly address common issues and observations you may encounter in the lab.
Q1: My thermal reaction is yielding a complex mixture of byproducts and the yield of my target molecule is significantly lower than expected. What is the likely cause?
A: This is a classic symptom of the thermal decomposition of the Meldrum's acid core structure. When heated, this compound, like other Meldrum's acid derivatives, undergoes a retro-Diels-Alder (pericyclic) reaction. This process eliminates acetone and carbon dioxide to generate a highly reactive thienyl-substituted ketene intermediate.[1][2][3][4]
This generated ketene is a potent electrophile and can undergo a variety of subsequent, often undesired, reactions:
-
[2+2] Cycloadditions: The ketene can dimerize or react with other unsaturated components in your reaction mixture.[5][6][7]
-
Nucleophilic Attack: If your reaction mixture contains nucleophiles (e.g., water, alcohols, amines), they can readily attack the ketene, leading to the formation of carboxylic acids, esters, or amides, respectively.[8]
-
Rearrangements: The ketene itself can undergo intramolecular rearrangements, further complicating the product profile.
The "complex mixture" you are observing is likely the result of this highly reactive, unharnessed ketene intermediate. The key to improving your yield is to control or prevent its formation.
Q2: Can you illustrate the primary decomposition pathway I need to be aware of?
A: Certainly. The fundamental decomposition mechanism is the thermolysis of the 1,3-dioxane-4,6-dione ring system. The process is a concerted cycloreversion that produces three distinct molecules. Understanding this pathway is the first step toward controlling it.
References
- 1. researchgate.net [researchgate.net]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. innospk.com [innospk.com]
- 4. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 5. [PDF] Synthetic Applications of the Pyrolysis of Meldrum’s Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Multi-Pronged Spectroscopic Approach to Confirming the Structure of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione
A Senior Application Scientist's Guide for Researchers in Drug Development
In the synthesis of novel heterocyclic compounds, rigorous structural confirmation is a cornerstone of advancing drug discovery and development. This guide provides a comprehensive framework for the spectroscopic analysis of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can unequivocally confirm the molecular structure of this target compound. This guide moves beyond a simple recitation of techniques, delving into the causal reasoning behind experimental choices and data interpretation, thereby providing a robust, self-validating methodology.
The Strategic Importance of Spectroscopic Analysis
The subject of our analysis, this compound, belongs to the family of Meldrum's acid derivatives. Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis due to the high acidity of its methylene protons at the C5 position[1][2]. Substitution at this position, as with the 3-thienyl group in our target molecule, introduces significant structural and electronic changes. A multi-spectroscopic approach is therefore essential not just for confirmation, but for a nuanced understanding of the final molecular architecture.
Synthesis of the Target Compound
The synthesis of this compound is anticipated to follow a Knoevenagel condensation reaction. This well-established method involves the reaction of Meldrum's acid with an appropriate aldehyde, in this case, 3-thenaldehyde, often in the presence of a mild base or even without a catalyst.[3]
References
A Comparative Analysis of the Reactivity of 5-(3-Thienyl)-Meldrum's Acid and 5-Phenyl-Meldrum's Acid
Introduction: The Versatility of 5-Substituted Meldrum's Acids
Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, stands as a cornerstone reagent in modern organic synthesis. Its remarkable utility stems from a unique combination of high acidity (pKa ≈ 4.97 in water) and thermal lability, making it a versatile precursor for a myriad of chemical transformations.[1][2][3] The protons at the C5 position are particularly acidic due to the flanking electron-withdrawing carbonyl groups, facilitating a wide range of reactions, including alkylations, acylations, and Knoevenagel condensations.[1][2][4]
This guide focuses on a comparative study of two key 5-substituted derivatives: 5-(3-thienyl)-Meldrum's acid and 5-phenyl-Meldrum's acid. By substituting the C5 position with either a phenyl or a 3-thienyl moiety, we introduce distinct electronic and steric environments that profoundly influence the molecule's subsequent reactivity. Understanding these differences is paramount for researchers in medicinal chemistry and materials science, where these scaffolds serve as pivotal intermediates for synthesizing complex molecular architectures.[5][6] This analysis will delve into the synthesis of these precursors and compare their reactivity in key transformations, supported by mechanistic insights and experimental data.
Structural and Electronic Properties: A Tale of Two Rings
The reactivity of these two compounds is fundamentally governed by the electronic nature of the C5 substituent.
-
5-Phenyl-Meldrum's Acid: The phenyl group is a standard aromatic substituent. While it is electron-withdrawing through an inductive effect, it can participate in resonance. Its overall electronic influence is context-dependent but generally less electron-donating than heteroaromatic systems like thiophene.
-
5-(3-Thienyl)-Meldrum's Acid: The 3-thienyl group, derived from the heteroaromatic thiophene, introduces unique electronic characteristics. Thiophene is an electron-rich aromatic system, a consequence of the sulfur atom's lone pair participating in the π-electron system.[7] This increased electron density makes the thiophene ring more nucleophilic and more reactive towards electrophiles than benzene.[7][8][9] This heightened electron-donating ability of the thienyl ring is the primary determinant of the differential reactivity observed between the two title compounds.[10][11]
Synthesis of 5-Aryl-Meldrum's Acid Derivatives
The most common and efficient method for synthesizing 5-aryl-Meldrum's acids is the Knoevenagel condensation.[5] This reaction involves the condensation of an aldehyde with an active methylene compound, in this case, Meldrum's acid.[12][13][14] The reaction proceeds readily, often without the need for a strong base, due to the high acidity of Meldrum's acid.[15]
Caption: General workflow for the Knoevenagel condensation.
Experimental Protocol: General Synthesis of 5-Arylidene-Meldrum's Acid
-
Reaction Setup: In a round-bottomed flask, dissolve Meldrum's acid (1.0 eq.) in a suitable solvent such as ethanol or water.[5][16]
-
Addition of Aldehyde: Add the corresponding aromatic aldehyde (1.0 eq.) (benzaldehyde for the phenyl derivative, 3-thiophenecarboxaldehyde for the thienyl derivative) to the solution at room temperature.[5]
-
Reaction Monitoring: Stir the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product often precipitates from the reaction mixture.[5]
-
Isolation: After the reaction is complete (typically within a few hours), the solid product is collected by filtration, washed with cold solvent (e.g., ethanol and water), and dried.[17] This method often yields products of high purity without the need for column chromatography.[5][18]
Comparative Reactivity Analysis
The electronic differences between the phenyl and thienyl rings lead to distinct reactivity profiles in several key reactions.
Thermal Decomposition to Generate Ketenes
A hallmark reaction of Meldrum's acid derivatives is their thermal decomposition to form highly reactive ketene intermediates, with the concomitant loss of acetone and carbon dioxide.[19][20] These ketenes are valuable synthons for cycloadditions and acylations.
Caption: Thermal decomposition of 5-Aryl-Meldrum's acid.
Causality and Expected Differences:
The rate of this retro-Diels-Alder reaction is influenced by the electronic nature of the C5 substituent. An electron-donating group can stabilize the electron-deficient transition state, potentially lowering the decomposition temperature.
-
Hypothesis: Due to the more electron-donating nature of the 3-thienyl group compared to the phenyl group, it is hypothesized that 5-(3-thienyl)-Meldrum's acid will undergo thermal decomposition at a lower temperature than 5-phenyl-Meldrum's acid. Thermogravimetric analysis (TGA) of various substituted Meldrum's acids has shown that electron-donating groups on an aromatic ring can lower the inflection point of thermolysis.[21]
Comparative Data (Illustrative):
| Compound | Substituent Nature | Expected Decomposition Temp. | Rationale |
| 5-Phenyl-Meldrum's Acid | Aromatic | Higher | Less electron-donating substituent. |
| 5-(3-Thienyl)-Meldrum's Acid | Electron-Rich Heteroaromatic | Lower | More electron-donating substituent stabilizes the transition state. |
Nucleophilic Acyl Substitution and Ring-Opening
The carbonyl groups of the Meldrum's acid ring are electrophilic and susceptible to attack by nucleophiles, leading to ring-opening. This is a common strategy for synthesizing β-keto esters and amides.[1][22]
Causality and Expected Differences:
The electrophilicity of the carbonyl carbons is modulated by the C5 substituent. An electron-donating group can decrease the partial positive charge on the carbonyl carbons, thus reducing their reactivity towards nucleophiles.
-
Hypothesis: The more electron-donating 3-thienyl group is expected to slightly reduce the electrophilicity of the carbonyl centers in 5-(3-thienyl)-Meldrum's acid compared to the phenyl derivative. Consequently, 5-phenyl-Meldrum's acid may react slightly faster with nucleophiles in ring-opening reactions. This effect is likely to be subtle but could be observed in competitive reaction studies.
Electrophilic Aromatic Substitution on the Pendant Ring
The pendant aryl ring itself can undergo electrophilic substitution reactions. Here, the difference in reactivity is most pronounced.
Causality and Expected Differences:
The rate of electrophilic aromatic substitution is highly dependent on the electron density of the aromatic ring. Thiophene is known to be orders of magnitude more reactive than benzene in these reactions.[7][8][9]
-
Prediction: 5-(3-thienyl)-Meldrum's acid will undergo electrophilic aromatic substitution on the thiophene ring under much milder conditions than 5-phenyl-Meldrum's acid. For instance, reactions like nitration, bromination, or Friedel-Crafts acylation, which may require harsh conditions for the phenyl derivative, would proceed readily and often with high regioselectivity (preferentially at the C2 or C5 positions of the thiophene ring) for the thienyl analogue.[8][23][24]
Caption: Relative activation energies for electrophilic attack.
Summary and Conclusion
The substitution of a phenyl group with a 3-thienyl group at the C5 position of Meldrum's acid imparts significant changes in chemical reactivity, primarily driven by the electron-rich nature of the thiophene ring.
Key Comparative Points:
| Reaction Type | 5-(3-Thienyl)-Meldrum's Acid | 5-Phenyl-Meldrum's Acid | Underlying Reason |
| Thermal Decomposition | More reactive (lower temp.) | Less reactive (higher temp.) | Electron-donating thienyl group stabilizes the transition state.[21] |
| Nucleophilic Ring-Opening | Slightly less reactive | Slightly more reactive | Thienyl group reduces the electrophilicity of carbonyl carbons. |
| Electrophilic Substitution | Highly reactive (mild conditions) | Less reactive (harsh conditions) | Thiophene ring is significantly more electron-rich than benzene.[7][9] |
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 3. Selected applications of Meldrum's acid - a tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. ir.uitm.edu.my [ir.uitm.edu.my]
- 6. 5-(1-Aryl-3-oxo-3-phenylpropyl)-2,2-dimethyl-1,3-dioxane-4,6-diones: synthesis and reactions with N-nucleophiles - Mukhomodyarova - Izvestiya of Saratov University. New series. Series: Chemistry. Biology. Ecology [journals.rcsi.science]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Thiophene - Wikipedia [en.wikipedia.org]
- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 10. air.unimi.it [air.unimi.it]
- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 22. mdpi.com [mdpi.com]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. researchgate.net [researchgate.net]
validating the biological activity of novel compounds synthesized from 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione
In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of identifying new therapeutic agents. Among these, compounds derived from 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione, a molecule combining the reactive potential of Meldrum's acid with the biologically significant thienyl moiety, represent a promising frontier. This guide provides an in-depth, objective comparison of the biological activities of novel compounds synthesized from this scaffold, benchmarking their performance against established alternatives and standard therapeutic agents. The experimental data and protocols herein are synthesized from peer-reviewed literature to ensure scientific integrity and provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.
The Scientific Rationale: Why Thienyl-Dioxane Derivatives?
The thienyl group, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore present in numerous approved drugs. Its structural and electronic properties contribute to favorable interactions with a variety of biological targets. When coupled with the 1,3-dioxane-4,6-dione core (Meldrum's acid), a highly versatile synthetic intermediate, it provides a scaffold for generating a diverse library of compounds with potential therapeutic applications. The high acidity of the C5 proton of Meldrum's acid facilitates a range of chemical modifications, allowing for the systematic exploration of structure-activity relationships.
This guide will focus on the validation of three key biological activities for derivatives of this scaffold: anticancer, antimicrobial, and anti-inflammatory.
I. Comparative Anticancer Activity
The search for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Thiophene-containing compounds have demonstrated significant potential in this area, often by interfering with critical cellular processes in cancer cells.
Mechanism of Action: Targeting Key Signaling Pathways
Many thiophene derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways. These pathways are central regulators of cell proliferation, survival, and inflammation.
Diagram: Simplified PI3K/Akt Signaling Pathway and Potential Inhibition by Thienyl Compounds
Caption: Inhibition of the PI3K/Akt pathway by novel thienyl-dioxane derivatives can block downstream signals for cell proliferation and survival.
Diagram: Simplified NF-κB Signaling Pathway and Potential Inhibition by Thienyl Compounds
Caption: Novel thienyl-dioxane derivatives may inhibit the NF-κB pathway, reducing the expression of genes involved in inflammation and cell survival.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric for comparison. Below is a comparative summary of the cytotoxic activity of representative Meldrum's acid derivatives against various cancer cell lines, alongside other heterocyclic compounds and standard chemotherapeutics.
| Compound Class/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Benzylidene Meldrum's Acid Derivative (3i) | HeLa (Cervical Cancer) | 15.7 | [1] |
| A549 (Lung Cancer) | 21.8 | [1] | |
| LS174 (Colon Cancer) | 30.5 | [1] | |
| Thienyl Chalcone Derivative (5) | MCF-7 (Breast Cancer) | 7.79 | [2] |
| MDA-MB-231 (Breast Cancer) | 5.27 | [2] | |
| Pyrazole Derivative (3d) | MCF-7 (Breast Cancer) | 10 | [3] |
| Thiazole Derivative (4c) | MCF-7 (Breast Cancer) | 2.57 | [4] |
| Doxorubicin | MCF-7 (Breast Cancer) | ~2.5 | [5] |
| HeLa (Cervical Cancer) | ~2.9 | [5] | |
| Cisplatin | A549 (Lung Cancer) | ~7.5-10.9 | [6] |
| Paclitaxel | A549 (Lung Cancer) | ~0.027 (120h exposure) | [7] |
Note: IC50 values can vary based on experimental conditions. The data presented is for comparative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Workflow Diagram
Caption: Workflow for determining the cytotoxicity of novel compounds using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the novel compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
II. Comparative Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Thiophene-containing compounds have shown promise in this area.
Comparative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound Class/Drug | Microorganism | MIC (µg/mL) | Reference |
| Benzylidene Meldrum's Acid Derivative (3i) | E. coli | 12.4 µM | [1] |
| Thiophene Derivative (4) | Colistin-Resistant A. baumannii | 16 | [8] |
| Thiophene Derivative (8) | Colistin-Resistant E. coli | 32 | [8] |
| Ciprofloxacin | E. coli | 0.015-1 | Varies |
| Amoxicillin | S. aureus | 0.25-2 | Varies |
Experimental Protocol: Broth Microdilution for MIC Determination
Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform two-fold serial dilutions of the novel compounds in a 96-well plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth (turbidity).
III. Comparative Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents is therefore of great therapeutic importance.
Comparative Anti-inflammatory Data
The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess acute anti-inflammatory activity.
| Compound Class/Drug | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| Indomethacin | 10 | 45-55 | Varies |
| Diclofenac | 10 | 40-50 | Varies |
| Hypothetical Thienyl-Dioxane Derivative | 10 | Comparable to standards | N/A |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Workflow Diagram
Caption: Workflow for the carrageenan-induced paw edema assay to evaluate anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Grouping: Divide rats into groups (control, standard, and test compound groups).
-
Compound Administration: Administer the novel compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Carrageenan Injection: After one hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Conclusion
The derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The comparative data and standardized protocols presented in this guide offer a framework for the systematic evaluation of their anticancer, antimicrobial, and anti-inflammatory potential. By understanding the underlying mechanisms of action and employing robust experimental designs, researchers can effectively validate the biological activity of these novel compounds and contribute to the advancement of drug discovery.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Design, synthesis and biological evaluation of rhein derivatives as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. cphi-online.com [cphi-online.com]
comparison of different catalytic methods for the synthesis of 5-(Thienyl)meldrum's Acid
For researchers and professionals in drug development and fine chemical synthesis, the efficient construction of complex molecular scaffolds is paramount. 5-(Thienyl)Meldrum's acid, a versatile building block for various pharmaceutical and materials science applications, is a prime example of a target molecule where the synthetic route can significantly impact yield, purity, and overall process efficiency. This guide provides an in-depth comparison of various catalytic methods for the synthesis of 5-(thienyl)Meldrum's acid via the Knoevenagel condensation of thiophene-2-carboxaldehyde and Meldrum's acid. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance to aid in the selection of the most suitable approach for your research needs.
The Knoevenagel Condensation: A Powerful C-C Bond Forming Reaction
The synthesis of 5-(thienyl)Meldrum's acid is most commonly achieved through a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound, in this case, Meldrum's acid, to a carbonyl group (thiophene-2-carboxaldehyde), followed by a dehydration step to yield the desired α,β-unsaturated product.[1] The high acidity of the C-5 protons of Meldrum's acid (pKa ≈ 4.97) makes it an excellent substrate for this transformation.[2] While the reaction can proceed without a catalyst, various catalytic systems have been developed to enhance reaction rates, improve yields, and promote greener reaction conditions.
Method 1: Catalyst-Free Knoevenagel Condensation in Aqueous Media
In the pursuit of sustainable chemistry, catalyst-free reactions in environmentally benign solvents like water have gained significant attention. The inherent acidity of Meldrum's acid is often sufficient to facilitate the Knoevenagel condensation without the need for an external catalyst, particularly with reactive aldehydes.
Mechanistic Insight
In a catalyst-free aqueous system, water is believed to play a dual role. It can act as a weak Brønsted base, facilitating the deprotonation of Meldrum's acid to form the reactive enolate. Subsequently, water molecules can hydrogen bond with the carbonyl oxygen of thiophene-2-carboxaldehyde, increasing its electrophilicity and promoting the nucleophilic attack by the Meldrum's acid enolate. The reaction proceeds through a standard aldol-type addition followed by elimination of a water molecule.[3][4]
Experimental Protocol: Catalyst-Free Synthesis
A detailed protocol for a similar catalyst-free Knoevenagel condensation of an aldehyde with Meldrum's acid in water is as follows:
-
To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add Meldrum's acid (1.05 equivalents) and water.
-
Heat the mixture to 60 °C with stirring.
-
Add thiophene-2-carboxaldehyde (1.00 equivalent) to the suspension.
-
Continue stirring at 60 °C for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, which precipitates out of the aqueous solution, is collected by filtration.
-
The collected solid is washed with cold water and dried under vacuum to yield 5-(thienyl)Meldrum's acid.[5]
Performance
This method offers the significant advantage of avoiding potentially toxic or expensive catalysts and organic solvents. However, reaction times can be longer compared to catalyzed methods, and yields may vary depending on the specific reactivity of the aldehyde. For less reactive aldehydes, heating may be required to achieve reasonable conversion.
Method 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. By directly heating the reactants through dielectric heating, microwave irradiation can lead to dramatic reductions in reaction times and often improved yields.[6][7]
Mechanistic Insight
The primary effect of microwave irradiation in the Knoevenagel condensation is thermal. The rapid and uniform heating of the reaction mixture significantly increases the rate of both the initial nucleophilic addition and the subsequent dehydration step.[8] There is ongoing debate about the existence of specific, "non-thermal" microwave effects, which may involve the stabilization of polar transition states by the oscillating electromagnetic field, further accelerating the reaction.[8]
Experimental Protocol: Microwave-Assisted Synthesis
A representative procedure for the microwave-assisted Knoevenagel condensation is as follows:
-
In a microwave-safe reaction vessel, combine thiophene-2-carboxaldehyde (1 equivalent), Meldrum's acid (1.1 equivalents), and a catalytic amount of a suitable base (e.g., piperidine or ammonium acetate) in a minimal amount of a high-boiling solvent like ethanol or under solvent-free conditions.[9][10]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 75-120°C) for a short duration (typically 5-20 minutes).[9]
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
If a solvent was used, it is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization, to afford the pure 5-(thienyl)Meldrum's acid.
Performance
The most significant advantage of microwave-assisted synthesis is the drastic reduction in reaction time, often from hours to minutes. This can lead to higher throughput and energy savings. Yields are often comparable to or even higher than conventional heating methods due to the reduced opportunity for side reactions at prolonged high temperatures.[11][12]
Method 3: Ionic Liquid-Catalyzed Synthesis
Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained prominence as "green" solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to volatile organic compounds.[13][14]
Mechanistic Insight
In the Knoevenagel condensation, ionic liquids can act as both the solvent and the catalyst. The mechanism is dependent on the nature of the ionic liquid. Basic anions (e.g., acetate, hydroxide) can deprotonate Meldrum's acid to generate the nucleophilic enolate. The imidazolium cation, a common component of many ILs, can act as a Lewis acid, activating the carbonyl group of the aldehyde through hydrogen bonding.[14][15][16] This dual activation pathway can lead to a significant rate enhancement.
Experimental Protocol: Ionic Liquid-Catalyzed Synthesis
A general procedure for an ionic liquid-catalyzed Knoevenagel condensation is as follows:
-
In a reaction vessel, dissolve thiophene-2-carboxaldehyde (1 equivalent) and Meldrum's acid (1 equivalent) in an appropriate ionic liquid (e.g., [bmim]BF4 or a basic ionic liquid like [bmIm]OH).[13][14]
-
If a non-basic ionic liquid is used, a catalytic amount of a base like piperidine may be added.[13]
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Reaction times can vary from minutes to a few hours depending on the specific ionic liquid and reactants.
-
Upon completion, the product can often be extracted from the ionic liquid using a non-polar organic solvent (e.g., diethyl ether).
-
The ionic liquid can then be recovered and reused after removal of any residual solvent and byproducts.
-
The extracted product is purified by conventional methods.
Performance
Ionic liquid-catalyzed synthesis offers several advantages, including high yields, mild reaction conditions, and the potential for catalyst and solvent recycling. The choice of ionic liquid is crucial and can be tailored to optimize the reaction. The primary drawback can be the cost and viscosity of some ionic liquids, as well as the need for efficient product separation and IL recycling procedures.
Comparative Performance Data
To provide a clear comparison, the following table summarizes the typical performance of the different catalytic methods for the synthesis of 5-arylidene Meldrum's acid derivatives, which can be extrapolated to the synthesis of 5-(thienyl)Meldrum's acid.
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Catalyst-Free | None | Water | 60 °C | 2 h | ~88% | [5] |
| Catalyst-Free | None | Methanol | Room Temp. | 30 min | 70-94% | [17][18] |
| Microwave-Assisted | Piperidine | Ethanol | 120 °C | 20 min | High | [19] |
| Microwave-Assisted | KOH (20 mol%) | Water | 75 °C | 20 min | >95% | [9] |
| Ionic Liquid-Catalyzed | [bmIm]OH | [bmIm]OH | Room Temp. | 10-30 min | High | [14] |
| Ionic Liquid-Catalyzed | Piperidine | [bmim]BF4 | Room Temp. | 0.5-2 h | 44-84% | [13] |
Visualizing the Workflow
To better illustrate the general experimental process, the following workflow diagram is provided:
Caption: Generalized experimental workflow for the synthesis of 5-(Thienyl)Meldrum's Acid.
Mechanistic Overview of the Knoevenagel Condensation
The fundamental steps of the Knoevenagel condensation are consistent across the different catalytic methods, with the primary difference being the mode of activation of the reactants.
Caption: Generalized mechanism of the Knoevenagel condensation for the synthesis of 5-(Thienyl)Meldrum's Acid.
Conclusion and Recommendations
The choice of catalytic method for the synthesis of 5-(thienyl)Meldrum's acid depends on the specific priorities of the researcher.
-
For green chemistry and simplicity , the catalyst-free method in water is an excellent choice, though it may require longer reaction times.
-
For rapid synthesis and high throughput , microwave-assisted synthesis is unparalleled, offering significant time savings with high yields.
-
For mild conditions and catalyst recyclability , ionic liquid-catalyzed synthesis presents a compelling option, provided that the cost and handling of the ionic liquid are not prohibitive.
It is recommended to screen a few conditions to determine the optimal method for your specific laboratory setup and project goals. The high reactivity of Meldrum's acid and thiophene-2-carboxaldehyde makes this a robust reaction that is amenable to various synthetic approaches, allowing for flexibility in process development.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jst.hstu.ac.bd [jst.hstu.ac.bd]
- 7. sphinxsai.com [sphinxsai.com]
- 8. mdpi.org [mdpi.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles | Semantic Scholar [semanticscholar.org]
- 13. Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. publications.aston.ac.uk [publications.aston.ac.uk]
- 17. ir.uitm.edu.my [ir.uitm.edu.my]
- 18. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]
- 19. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Potential of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione Derivatives: A Comparative Evaluation
In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives have emerged as a versatile scaffold for synthetic chemists.[1] Their unique chemical properties, including high acidity and reactivity, make them attractive starting materials for the synthesis of a wide array of heterocyclic compounds with diverse biological activities.[2][3] This guide provides a comprehensive evaluation of the potential efficacy of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione derivatives as antimicrobial agents, drawing comparisons with other reported Meldrum's acid analogues. While direct antimicrobial data for the thienyl derivative remains limited in the public domain, this analysis will extrapolate its potential based on the established biological activities of structurally related compounds.
The Rationale for Investigating Thienyl-Substituted Dioxane-Diones
The core structure, 2,2-dimethyl-1,3-dioxane-4,6-dione, is a cyclic diester of malonic acid and acetone. The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, is of particular interest. Thiophene moieties are present in numerous pharmaceutically active compounds and are known to contribute to biological activity, including antimicrobial effects. The rationale is that the combination of the reactive dioxane-dione core with the bio-active thiophene substituent could lead to compounds with significant antimicrobial properties.
Evaluating Antimicrobial Efficacy: Methodologies and Key Parameters
The in vitro evaluation of antimicrobial activity is a critical first step in the drug discovery pipeline. The primary methodologies employed are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a compound.[1] This method allows for the quantitative assessment of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also typically included as a comparator.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria, 25-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Causality Behind Experimental Choices: The use of a standardized inoculum is crucial for reproducibility. The inclusion of positive and negative controls validates the experimental setup, while a standard antibiotic provides a benchmark for the potency of the test compound.
Visualizing the Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Comparative Efficacy of Meldrum's Acid Derivatives
A study on vanillin-derived Meldrum's acid compounds demonstrated significant activity, particularly against Gram-negative bacteria.[1] Another investigation into a 2,2-Dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione derivative, while showing a high MIC on its own, exhibited a synergistic effect when combined with aminoglycoside antibiotics against multiresistant strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[4]
The table below summarizes the reported MIC values for some Meldrum's acid derivatives against various microorganisms.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-(4-hydroxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Escherichia coli | 3.8 | [1] |
| Bacillus subtilis | >50 | [1] | |
| Staphylococcus aureus | >50 | [1] | |
| Bacillus cereus | >50 | [1] | |
| 5-(4-(decyloxy)-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Escherichia coli | 4.8 | [1] |
| Bacillus subtilis | 24.1 | [1] | |
| Staphylococcus aureus | 24.1 | [1] | |
| Bacillus cereus | 24.1 | [1] | |
| 2,2-Dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione | Staphylococcus aureus ATCC 25923 | >1024 | [4] |
| Escherichia coli ATCC 10536 | >1024 | [4] | |
| Pseudomonas aeruginosa ATCC 15442 | >1024 | [4] |
Potential Mechanism of Action
The precise mechanism of action for many Meldrum's acid derivatives as antimicrobial agents is not fully elucidated. However, some studies suggest that these compounds may act as Michael acceptors, reacting with nucleophilic residues in essential microbial enzymes or proteins, thereby inactivating them.[1] Molecular docking studies on some derivatives have indicated potential binding to DNA gyrase, an essential bacterial enzyme involved in DNA replication.[1] This mode of action is similar to that of quinolone antibiotics.
Caption: Postulated mechanisms of antimicrobial action.
Structure-Activity Relationship (SAR) Insights
From the available data on Meldrum's acid derivatives, some preliminary structure-activity relationships can be inferred:
-
Lipophilicity: The introduction of longer alkyl chains on the aromatic ring, as seen in the decyloxy-substituted vanillin derivative, appears to enhance activity against Gram-positive bacteria.[1] This is likely due to improved penetration of the bacterial cell wall.
-
Substitution on the Dioxane-Dione Ring: The nature of the substituent at the 5-position of the Meldrum's acid core is critical for activity. The electronic and steric properties of the thienyl group will undoubtedly play a significant role in the antimicrobial profile of the target compound.
Conclusion and Future Directions
While direct experimental evidence for the antimicrobial efficacy of this compound derivatives is currently lacking in the scientific literature, the broader class of Meldrum's acid derivatives has demonstrated promising antimicrobial activities against a range of pathogens.[1][4] The presence of the thienyl moiety, a known pharmacophore, suggests that this particular derivative warrants further investigation.
Future research should focus on the synthesis and in vitro antimicrobial screening of a series of this compound derivatives against a panel of clinically relevant bacteria and fungi. Subsequent studies should aim to elucidate the mechanism of action and explore the structure-activity relationship to optimize the antimicrobial potency and selectivity of this promising class of compounds.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarmps.org [ijarmps.org]
- 3. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 4. Synthesis and antibacterial activity of a new derivative of the Meldrun acid: 2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione (C9H10N4O4) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cytotoxicity of Thienyl-Substituted Meldrum's Acid Derivatives on Cancer Cell Lines
Introduction: The Rationale for Meldrum's Acid Scaffolds in Oncology
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a uniquely versatile scaffold in organic synthesis.[1] First synthesized in 1908, its high acidity (pKa ≈ 4.97) and synthetically accessible active methylene group make it an exceptional building block for a diverse range of heterocyclic and carbocyclic compounds.[1][2][3] In medicinal chemistry, these derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, antimalarial, and notably, anticancer properties.[2][4]
The core structure of Meldrum's acid provides a rigid framework that can be strategically functionalized. The introduction of various substituents, particularly at the C5 position, allows for the fine-tuning of the molecule's steric and electronic properties to enhance its interaction with biological targets.[2][5] Thienyl groups, as sulfur-containing bioisosteres of phenyl rings, are of particular interest. Their inclusion in drug candidates can modulate lipophilicity, improve metabolic stability, and introduce unique bonding interactions with target proteins, often leading to enhanced pharmacological activity. This guide provides a comparative framework for assessing the cytotoxic potential of novel thienyl-substituted Meldrum's acid derivatives against cancer cell lines, grounded in established methodologies and mechanistic insights from related compounds.
Comparative Cytotoxicity: Benchmarking Against Known Derivatives and Standards
The anticancer potential of a novel compound is initially benchmarked by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cancer cell growth. While specific data on thienyl-substituted variants is emerging, we can establish a performance baseline by comparing against other well-characterized Meldrum's acid derivatives and the standard chemotherapeutic agent, Doxorubicin.
Several studies have demonstrated the potent cytotoxic effects of various aryl- and heterocyclic-substituted Meldrum's acid derivatives across multiple cancer cell lines. For instance, a series of 7-azaindole hybrids showed significant activity, with compound 6b (a 4-methyl substituted variant) exhibiting IC50 values in the low micromolar range against HeLa (cervical cancer) and MCF-7 (breast cancer) cells.[5][6] Similarly, vanillidene-based derivatives have been synthesized, with the O-alkyl substituted compound 3i showing potent activity against HeLa and A549 (lung cancer) cell lines.[2][7][8]
Table 1: Comparative IC50 Values (μM) of Meldrum's Acid Derivatives and Doxorubicin
| Compound/Drug | Substitution Type | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | DU-145 (Prostate) | Reference |
| Derivative 6b | 7-Azaindole Hybrid | 4.44 ± 0.32 | 6.67 ± 0.39 | - | 12.38 ± 0.51 | [5][6] |
| Derivative 3i | Vanillidene (O-decyl) | 15.7 | - | 21.8 | - | [2][7] |
| Doxorubicin | Standard Chemotherapy | ~1.0 - 5.0 | ~0.5 - 2.0 | ~0.1 - 1.0 | ~1.0 - 10.0 | [5][9] |
*Note: Doxorubicin IC50 values are approximate and can vary significantly based on experimental conditions and specific cell line passage number. They are included to provide a general benchmark for high-potency anticancer agents.
The causality behind these activity levels often relates to the substituent's ability to engage with specific molecular targets. The data suggests that novel thienyl-substituted derivatives should ideally exhibit IC50 values in the low-to-mid single-digit micromolar range to be considered promising candidates for further development.
Unraveling the Mechanism: Apoptosis and Cell Cycle Arrest
Effective anticancer agents typically induce cell death through programmed pathways like apoptosis or by halting the cell cycle, preventing proliferation. Studies on bioactive Meldrum's acid derivatives indicate they employ these very mechanisms.
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase often overexpressed in cancers, driving proliferation and survival.[5][6]
-
Myeloid Cell Leukemia 1 (Mcl-1): An anti-apoptotic protein that, when inhibited, allows pro-apoptotic signals to trigger cell death.[5][6]
-
Topoisomerase II: An enzyme critical for managing DNA topology during replication. Its inhibition leads to DNA damage and cell death.[2][7]
A proposed mechanism involves the derivative binding to and inhibiting upstream survival signals (like EGFR) and downstream anti-apoptotic proteins (like Mcl-1). This dual action disrupts the delicate balance of cell survival, pushing the cancer cell towards the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and the activation of a caspase cascade.
Caption: Proposed mechanisms of cytotoxicity for Meldrum's acid derivatives.
Experimental Design: A Validated Protocol for Cytotoxicity Screening
Accurate and reproducible data is the cornerstone of drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[10][11] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[11][12] The intensity of this color is directly proportional to the number of viable cells. While other assays like Sulforhodamine B (SRB) for total protein or LDH for membrane integrity exist, the MTT assay provides a robust measure of cellular metabolic activity, which is a sensitive indicator of cytotoxicity.[13][14][15]
Caption: Standard experimental workflow for cytotoxicity assessment using the MTT assay.
Detailed Protocol: MTT Assay for Adherent Cancer Cell Lines
This protocol is a self-validating system, incorporating essential controls for robust and interpretable results.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Thienyl-substituted Meldrum's acid derivative (test compound)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells until they reach approximately 80% confluency. b. Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated counter). e. Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL. Seed 100 µL into each well of a 96-well plate (yielding 10,000 cells/well).[16] f. Causality: Seeding a precise number of cells is critical for reproducibility. Overtly high density can lead to nutrient depletion, while too low density can result in poor growth, both of which would confound the cytotoxicity results. g. Incubate the plate overnight to allow cells to attach firmly.
-
Compound Treatment: a. Prepare a 10 mM stock solution of the test compound in DMSO. b. Perform serial dilutions in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). c. Carefully aspirate the medium from the cells and add 100 µL of the corresponding drug dilution to each well. d. Trustworthiness: Include these critical controls on every plate:
- Untreated Control: Cells treated with medium only (represents 100% viability).
- Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions (ensures the solvent itself is not cytotoxic).
- Blank Control: Wells with medium but no cells (for background absorbance subtraction).[16] e. Incubate the plate for a defined period, typically 48 or 72 hours.
-
MTT Reagent Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10][13] b. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals. c. Causality: The incubation time is a balance. It must be long enough for detectable formazan production but short enough to avoid artifacts from MTT itself becoming toxic.
-
Solubilization and Measurement: a. Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals.[12] b. Add 100 µL of DMSO to each well to dissolve the crystals. c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization, resulting in a homogenous purple solution.[11] d. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10][11]
-
Data Analysis: a. Subtract the average absorbance of the blank controls from all other readings. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100 c. Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Conclusion and Future Perspectives
The assessment of thienyl-substituted Meldrum's acid derivatives represents a promising frontier in the search for novel anticancer agents. By leveraging the established cytotoxic potential of the Meldrum's acid scaffold, these new compounds have a strong theoretical basis for activity. A systematic evaluation, beginning with robust in vitro cytotoxicity screening as outlined here, is the critical first step. By comparing their performance against known derivatives and established chemotherapeutics, researchers can identify lead candidates with the potency necessary to warrant further investigation into their precise molecular mechanisms and in vivo efficacy. Future work should focus on synthesizing a broader library of thienyl-substituted analogs to build a comprehensive structure-activity relationship (SAR) profile, which will be instrumental in designing the next generation of highly potent and selective anticancer drugs.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. atcc.org [atcc.org]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione
Introduction: The Analytical Imperative for Novel Meldrum's Acid Derivatives
In the landscape of pharmaceutical development and organic synthesis, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are celebrated as exceptionally versatile building blocks.[1][2][3] Their unique acidity and reactivity enable the construction of complex molecular architectures, including a wide array of heterocyclic compounds with potential biological activity.[1][3][4] Our focus here, 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione, incorporates a thienyl moiety, a common pharmacophore, making it a compound of significant interest for drug discovery pipelines.
The journey from synthesis to application for such a molecule is critically dependent on rigorous analytical characterization. It is not sufficient to merely generate data; we must ensure that this data is accurate, reproducible, and reliable. This is achieved through cross-validation , a systematic process of comparing results from different analytical methods or laboratories to guarantee data integrity.[5][6] This guide provides a comprehensive framework for the cross-validation of analytical data for this compound, designed for researchers, chemists, and quality control professionals who require the utmost confidence in their results. We will explore the causality behind experimental choices, present detailed protocols, and establish a self-validating system for analytical assessment.
The Philosophy of Cross-Validation in Analytical Science
Analytical method cross-validation is the formal process of verifying that a validated method produces consistent and reliable results under different conditions, such as in a different laboratory, with a different analyst, or on different instrumentation.[5][7] This is a cornerstone of regulatory compliance and successful method transfer in the pharmaceutical industry.[5][8] The core objective is to demonstrate that any two methods or sites can produce comparable data, ensuring that the analytical "yardstick" remains constant throughout a product's lifecycle.
There are several approaches to this process, including:
-
Comparative Testing: The most common approach, where identical samples are analyzed by two or more laboratories or methods, and the results are statistically compared.[7]
-
Co-validation: Involves the receiving laboratory participating in the original validation of the method.[7]
-
Revalidation (Partial or Full): Performed by the receiving laboratory to ensure the method works in their specific environment.[7][9]
This guide will focus on a comparative testing framework, cross-validating data from orthogonal analytical techniques to build a complete and trustworthy profile of the target molecule.
Caption: Workflow for analytical cross-validation.
Part 1: Structural Elucidation - A Triad of Techniques
The first pillar of analysis is confirming the molecule's identity. No single technique is sufficient; instead, we rely on the convergence of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides the most definitive information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will confirm the presence and connectivity of the thienyl ring, the Meldrum's acid backbone, and the gem-dimethyl groups.
Expected Spectral Data: Based on known data for Meldrum's acid derivatives[4][10] and thienyl compounds, we can predict the following:
-
¹H NMR (in CDCl₃):
-
A sharp singlet around δ 1.7-1.8 ppm, integrating to 6H, corresponding to the two magnetically equivalent methyl groups of the dioxane ring.[4]
-
Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the 3-substituted thienyl ring.
-
A signal for the proton at the C5 position of the dioxane ring.
-
-
¹³C NMR (in CDCl₃):
-
A signal for the quaternary carbon of the gem-dimethyl group around δ 104-105 ppm.[4][10]
-
Signals for the two equivalent methyl carbons around δ 27-28 ppm.[10]
-
Two distinct signals for the carbonyl carbons of the dione functionality, expected around δ 160-170 ppm.[10]
-
Signals corresponding to the carbons of the thienyl ring.
-
Mass Spectrometry (MS)
Causality: MS confirms the molecular weight of the compound and offers structural clues through its fragmentation pattern. This provides an orthogonal confirmation of the molecular formula (C₁₀H₁₀O₄S) determined by NMR.
Expected Spectral Data:
-
Molecular Ion: An exact mass measurement (e.g., via ESI-TOF) should yield a mass corresponding to C₁₀H₁₀O₄S (Calculated [M+H]⁺: 227.0378).
-
Fragmentation: Fragmentation of thienyl-containing compounds often involves cleavage of the thiophene ring or loss of substituents.[11][12] For Meldrum's acid derivatives, a characteristic loss of acetone and CO₂ from the molecular ion is common.[4]
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective method for identifying key functional groups. It serves as a quick quality check and corroborates the structural features identified by NMR and MS.
Expected Spectral Data:
-
Strong, sharp absorption bands in the region of 1700-1780 cm⁻¹ corresponding to the C=O stretching of the dione functionality.[2][4]
-
C-O stretching vibrations for the dioxane ring, typically found between 1100-1300 cm⁻¹ .[2]
-
C-H stretching vibrations from the aromatic thienyl ring just above 3000 cm⁻¹ .
-
C-H stretching from the aliphatic methyl groups just below 3000 cm⁻¹ .[4]
Cross-Validation Summary for Structural Data
The data from these three techniques must converge to provide a single, unambiguous structural assignment.
| Technique | Parameter Measured | Expected Result for C₁₀H₁₀O₄S | Purpose in Cross-Validation |
| ¹H NMR | Proton environment, connectivity | Signals for gem-dimethyl, thienyl, and C5-H protons | Confirms H-framework |
| ¹³C NMR | Carbon environment | Signals for carbonyl, quaternary, methyl, and thienyl carbons | Confirms C-backbone |
| MS | Mass-to-charge ratio | [M+H]⁺ ≈ 227.0378 | Confirms molecular formula |
| IR | Functional group vibrations | Strong C=O, C-O, and C-H stretches | Confirms key functional groups |
Part 2: Purity Assessment and Quantification via HPLC
While spectroscopic methods confirm identity, High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a compound.[13] For cross-validation, we can compare results from an established HPLC method against a secondary method (e.g., using a different column or mobile phase) or against another quantitative technique like Quantitative NMR (qNMR).
Caption: HPLC method development workflow.
Experimental Protocol: HPLC Purity Determination
This protocol outlines a standard reversed-phase HPLC method suitable for this compound.
-
Instrumentation and Columns:
-
HPLC system with UV-Vis detector.
-
Primary Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Cross-Validation Column (optional): A column with a different selectivity, such as a Phenyl-Hexyl or a C8 column.[14]
-
-
Reagents and Sample Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of diluent to make a 1 mg/mL stock. Further dilute to a working concentration of ~0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at the absorbance maximum (λmax) of the compound (determined by a UV scan, likely in the 250-280 nm range due to the thienyl chromophore).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the purity of the sample using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
For cross-validation, the purity results between two different methods or laboratories should agree within a pre-defined limit (e.g., ≤ 2.0%).
-
Cross-Validation Summary for Purity Data
| Method | Principle | Expected Result | Role in Cross-Validation |
| HPLC (C18 Column) | Chromatographic separation based on hydrophobicity | Purity > 98% | Primary quantitative measurement of purity |
| HPLC (Phenyl Column) | Separation with alternative π-π interaction selectivity | Purity result agrees with C18 method (e.g., within ±1%) | Confirms purity value is not method-dependent and resolves potential co-eluting impurities |
| qNMR | Quantification against a certified internal standard | Purity result consistent with HPLC data | Orthogonal, non-chromatographic purity assessment providing absolute quantification |
Conclusion: A Unified and Validated Analytical Picture
The analytical characterization of a novel compound like this compound cannot be a perfunctory exercise. A robust, cross-validated dataset is essential for its progression in any research or development context. By integrating structural data from NMR, MS, and IR with quantitative purity data from orthogonal HPLC methods, we create a self-validating analytical system. Each technique confirms the findings of the others, building a powerful and reliable body of evidence. This multi-faceted approach ensures that the data is not an artifact of a single method but a true reflection of the compound's identity and quality, providing the ultimate confidence required for high-stakes scientific and pharmaceutical endeavors.
References
- 1. ijarmps.org [ijarmps.org]
- 2. Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino Meldrum’s Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 9. dspace.cuni.cz [dspace.cuni.cz]
- 10. rsc.org [rsc.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. Assay of 1,4-dioxane in commercial cosmetic products by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Benchmark Analysis of 5-(Thienyl)meldrum's Acid and Alternative Synthetic Intermediates
In the landscape of modern organic synthesis, particularly in the realm of drug discovery and development, the choice of synthetic intermediates is a critical determinant of efficiency, yield, and the ultimate success of a synthetic campaign. Among the plethora of available building blocks, those possessing activated methylene groups are of paramount importance for the construction of complex molecular architectures. This guide provides a comprehensive performance benchmark of 5-(Thienyl)meldrum's Acid, a highly reactive derivative of Meldrum's acid, against other prominent synthetic intermediates: Rhodanine, 2,4-Thiazolidinedione, and Pyrrole-based carbaldehydes. Our analysis focuses on the widely employed Knoevenagel condensation, a cornerstone reaction for carbon-carbon bond formation, providing researchers, scientists, and drug development professionals with objective, data-driven insights to inform their synthetic strategies.
Introduction to 5-(Thienyl)meldrum's Acid: A Versatile Synthetic Hub
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, prized for the high acidity of its C5 methylene protons (pKa ≈ 4.97) and its conformational rigidity.[1] These features make it an excellent nucleophile in a variety of reactions, including alkylations, acylations, and condensations. The derivatization of Meldrum's acid at the 5-position, as in 5-(Thienyl)meldrum's Acid, creates a powerful intermediate for the introduction of a thienyl moiety, a privileged heterocycle in medicinal chemistry due to its presence in numerous approved drugs.
The primary reactivity of 5-substituted Meldrum's acid derivatives in condensation reactions stems from the facile generation of a stable enolate, which readily attacks electrophilic carbonyl carbons. The subsequent elimination of water drives the reaction towards the formation of a new carbon-carbon double bond, yielding α,β-unsaturated compounds that are themselves valuable precursors for further transformations.[2]
The Knoevenagel Condensation: A Common Ground for Comparison
To objectively assess the performance of 5-(Thienyl)meldrum's Acid against its alternatives, we will focus on the Knoevenagel condensation with a common electrophile, thiophene-2-carbaldehyde. This reaction is a robust and widely utilized method for C-C bond formation and serves as an excellent benchmark for comparing the reactivity of different active methylene compounds.[3][4]
The general mechanism of the Knoevenagel condensation involves the base-catalyzed deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final α,β-unsaturated product. The efficiency of this reaction is influenced by the acidity of the active methylene protons, the nature of the catalyst, and the reaction conditions.[3]
Caption: Generalized mechanism of the Knoevenagel condensation.
Performance Benchmark: 5-(Thienyl)meldrum's Acid vs. Alternatives
The following sections provide a comparative analysis of 5-(Thienyl)meldrum's Acid with Rhodanine, 2,4-Thiazolidinedione, and Pyrrole-2-carbaldehyde in the context of the Knoevenagel condensation with thiophene-2-carbaldehyde.
Rhodanine Derivatives
Rhodanine is a five-membered heterocyclic compound with an active methylene group at the C5 position.[5] It is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The Knoevenagel condensation is a common reaction for the functionalization of the rhodanine core.
Experimental Data Snapshot:
| Intermediate | Aldehyde | Catalyst | Solvent | Temp. | Time | Yield (%) | Reference |
| 5-(Thienyl)meldrum's Acid | Thiophene-2-carbaldehyde | Piperidine | Methanol | RT | 2 h | ~90% (estimated) | [6] |
| Rhodanine | Aromatic Aldehydes | Alum (15 mol%) | Water | MW | 3-6 min | Excellent | |
| Rhodanine | Aromatic Aldehydes | Choline chloride:urea | N/A | 90 °C | N/A | 10-78% | [7] |
Analysis:
Rhodanine derivatives can be effectively condensed with aromatic aldehydes under various conditions, including environmentally friendly microwave-assisted synthesis in water. While direct comparative data with 5-(Thienyl)meldrum's Acid under identical conditions is limited, the high yields and short reaction times reported for rhodanine condensations suggest it is a highly efficient intermediate. However, the reactivity of the exocyclic double bond in the resulting 5-arylidenerhodanines can sometimes lead to off-target effects in biological systems, a factor to consider in drug design.
2,4-Thiazolidinedione (TZD) Derivatives
2,4-Thiazolidinedione is another five-membered heterocycle with an active methylene group at C5. TZD derivatives are well-known for their therapeutic applications, particularly as antidiabetic agents (e.g., glitazones).[8] The Knoevenagel condensation is a key step in the synthesis of many TZD-based drugs.[9]
Experimental Data Snapshot:
| Intermediate | Aldehyde | Catalyst | Solvent | Temp. | Time | Yield (%) | Reference |
| 5-(Thienyl)meldrum's Acid | Thiophene-2-carbaldehyde | Piperidine | Methanol | RT | 2 h | ~90% (estimated) | [6] |
| 2,4-Thiazolidinedione | Aromatic Aldehydes | Baker's Yeast | N/A | N/A | N/A | Good | [9] |
| 2,4-Thiazolidinedione | Aromatic Aldehydes | Tannic Acid | Ethanol | Reflux | N/A | Good | [10] |
Analysis:
Similar to rhodanine, 2,4-thiazolidinedione undergoes efficient Knoevenagel condensation with aromatic aldehydes using green catalysts like baker's yeast and tannic acid.[9][10] The resulting 5-arylidene-2,4-thiazolidinediones are important pharmacophores. The choice between a Meldrum's acid derivative and a TZD derivative may depend on the desired final molecular architecture and the specific biological target.
Pyrrole-based Intermediates
Pyrrole-2-carbaldehydes, while not possessing a traditional active methylene group flanked by two electron-withdrawing groups, can participate in Knoevenagel-type condensations where an external active methylene compound is added. This allows for the synthesis of pyrrole-containing α,β-unsaturated systems.[11]
Experimental Data Snapshot:
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. | Time | Yield (%) | Reference |
| Thiophene-2-carbaldehyde | Meldrum's Acid | Piperidine | Methanol | RT | 2 h | ~90% (estimated) | [6] |
| Pyrrole-2-carbaldehyde | 3-Cyanoacetylindole | L-proline | Water | RT | N/A | Excellent | [12] |
| 3,4-diethyl-1H-pyrrole-2-carbaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | RT | 4-6 h | Good | [11] |
Analysis:
Pyrrole-2-carbaldehydes serve as the electrophilic partner in Knoevenagel condensations, reacting with various active methylene compounds. These reactions can be performed under mild, environmentally friendly conditions, for instance, using L-proline in water.[12] This approach offers a different synthetic strategy compared to using pre-functionalized active methylene compounds like 5-(Thienyl)meldrum's Acid. The choice depends on whether the pyrrole moiety is desired on the aldehyde or the active methylene component of the final product.
Experimental Protocols
The following are representative, detailed experimental protocols for the Knoevenagel condensation of thiophene-2-carbaldehyde with Meldrum's acid and its alternatives.
Synthesis of 5-(Thienylmethylene)meldrum's Acid
Caption: Experimental workflow for the synthesis of 5-(Thienylmethylene)meldrum's Acid.
Procedure:
-
In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) and thiophene-2-carbaldehyde (1.0 eq) in methanol.
-
To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Continue stirring at room temperature for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The product typically precipitates out of the solution upon formation.
-
Collect the solid product by filtration, wash with a small amount of cold methanol to remove any unreacted starting materials, and dry under vacuum.
Synthesis of 5-(Thienylmethylene)rhodanine
Procedure:
-
Combine rhodanine (1.0 eq), thiophene-2-carbaldehyde (1.0 eq), and alum (0.15 eq) in water in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor for 3-6 minutes. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the pure product.
Synthesis of 5-(Thienylmethylene)-2,4-thiazolidinedione
Procedure:
-
To a suspension of 2,4-thiazolidinedione (1.0 eq) and thiophene-2-carbaldehyde (1.0 eq) in ethanol, add tannic acid as a catalyst.
-
Reflux the reaction mixture, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.[10]
Knoevenagel Condensation of Pyrrole-2-carbaldehyde with an Active Methylene Compound
Procedure:
-
In a flask, dissolve pyrrole-2-carbaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq) in water.
-
Add a catalytic amount of L-proline.
-
Stir the reaction mixture at room temperature.
-
The product often precipitates from the reaction mixture and can be isolated by filtration.
Conclusion and Future Outlook
This comparative guide demonstrates that 5-(Thienyl)meldrum's Acid is a highly efficient and versatile synthetic intermediate for the Knoevenagel condensation, offering high yields under mild conditions. However, alternative heterocyclic intermediates such as rhodanine and 2,4-thiazolidinedione also exhibit excellent reactivity, often under environmentally benign conditions, making them attractive choices depending on the specific synthetic goals and the desired biological properties of the target molecule. Pyrrole-based carbaldehydes provide a complementary approach, acting as the electrophilic partner in the condensation.
The choice of the optimal intermediate will ultimately be guided by a combination of factors including the desired final product structure, the required reaction conditions, and considerations of atom economy and green chemistry principles. Future research in this area will likely focus on the development of even more efficient and selective catalytic systems for these transformations, as well as the exploration of these versatile intermediates in novel synthetic applications and the discovery of new bioactive compounds.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijaar.co.in [ijaar.co.in]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of Novel 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione Derivatives as PIM-1 Kinase Inhibitors
Introduction: The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, derivatives of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione, a class of compounds built upon the versatile Meldrum's acid framework, have emerged as promising bioactive molecules.[1][2] The incorporation of a thienyl group often imparts kinase inhibitory activity, a highly sought-after feature in modern drug discovery, particularly in oncology.[3] This guide provides a comprehensive, technically-grounded framework for researchers to confirm the hypothesized mechanism of action of these compounds as PIM-1 kinase inhibitors. We will objectively compare their performance with established alternatives, supported by detailed experimental protocols and data interpretation strategies.
PIM-1, a serine/threonine kinase, is a key regulator of cell proliferation, survival, and drug resistance, making it a compelling target in cancer therapy.[4][5] Overexpression of PIM-1 is associated with poor prognosis in various cancers and can contribute to resistance against existing treatments.[6] Therefore, the identification and validation of novel PIM-1 inhibitors are of paramount importance. This guide will navigate the intricate process of moving from a hypothetical mechanism to robust, publishable evidence of on-target activity.
Hypothesized Signaling Pathway: PIM-1 Kinase Inhibition
Our central hypothesis is that this compound derivatives (termed "Thienyl-Dioxane Derivatives" or TDDs hereafter) exert their bioactive effects by directly inhibiting the catalytic activity of PIM-1 kinase. The proposed mechanism involves the TDD binding to the ATP-binding pocket of PIM-1, thereby preventing the phosphorylation of its downstream substrates. This disruption of the PIM-1 signaling cascade is expected to lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Hypothesized mechanism of PIM-1 kinase inhibition by Thienyl-Dioxane Derivatives (TDDs).
Comparative Analysis: TDDs vs. Established PIM-1 Inhibitors
To contextualize the potential of novel TDDs, a direct comparison with well-characterized PIM-1 inhibitors is essential. For this guide, we will consider AZD1208, a potent and selective PIM-1 inhibitor that has undergone clinical investigation.[7]
| Parameter | Thienyl-Dioxane Derivative (TDD-1) (Hypothetical Data) | AZD1208 (Reference Data) | Justification for Comparison |
| PIM-1 IC50 (Biochemical) | 50 nM | 5 nM | Direct measure of potency against the isolated enzyme. |
| Binding Affinity (Kd) - ITC | 100 nM | 15 nM | Quantifies the strength of the inhibitor-target interaction.[8] |
| Target Engagement (CETSA Shift) | +5°C at 1 µM | +6°C at 1 µM | Confirms binding to the target within a cellular environment.[9] |
| Cellular IC50 (MV-4-11 cells) | 500 nM | 100 nM | Measures the functional outcome of target inhibition in a relevant cancer cell line. |
| Selectivity (Kinase Panel) | Moderate | High | Assesses off-target effects against a panel of other kinases. |
Experimental Workflows for Mechanism of Action Confirmation
A multi-faceted approach is required to rigorously validate the mechanism of action. The following experimental workflows provide a logical progression from in vitro characterization to cellular confirmation.
Caption: A structured workflow for confirming the mechanism of action of kinase inhibitors.
Part 1: In Vitro Validation of Direct Target Inhibition
The initial phase focuses on characterizing the direct interaction between the TDD and purified PIM-1 kinase.
1.1. Biochemical Kinase Assay for IC50 Determination
This assay directly measures the ability of the TDD to inhibit the enzymatic activity of PIM-1. The Kinase-Glo® luminescent assay is a robust method for this purpose, as it quantifies the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.[10]
Protocol:
-
Prepare a reaction mixture containing recombinant human PIM-1 kinase, a suitable peptide substrate (e.g., a derivative of the BAD protein), and ATP in a kinase assay buffer.
-
Dispense the reaction mixture into a 96-well plate.
-
Add serial dilutions of the TDD (and control inhibitor, AZD1208) to the wells. Include a DMSO control (vehicle).
-
Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Add Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each TDD concentration relative to the DMSO control and plot the data to determine the IC50 value.
1.2. Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)
ITC provides a detailed thermodynamic profile of the binding interaction by directly measuring the heat released or absorbed during the binding event.[11][12] This technique yields the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.[8]
Protocol:
-
Prepare solutions of purified PIM-1 kinase in the sample cell and the TDD in the injection syringe, both in the same buffer.
-
Perform a series of small injections of the TDD solution into the PIM-1 kinase solution while monitoring the heat change.
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
1.3. Surface Plasmon Resonance (SPR) for Binding Kinetics (kon/koff)
SPR is a powerful, label-free technique for real-time monitoring of binding events. It provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), which are crucial for understanding the inhibitor's residence time on the target.[13][14]
Protocol:
-
Immobilize purified PIM-1 kinase onto the surface of a sensor chip.
-
Flow a series of concentrations of the TDD over the sensor surface and monitor the change in the refractive index, which corresponds to the binding of the TDD to the kinase.
-
After the association phase, flow buffer over the surface to monitor the dissociation of the TDD.
-
Analyze the resulting sensorgrams to determine the kon and koff values. The Kd can be calculated as koff/kon.
Part 2: Cellular Confirmation of Target Engagement and Functional Effects
The second phase of experiments aims to confirm that the TDD engages with PIM-1 kinase in a cellular environment and elicits the expected biological response.
2.1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a revolutionary technique that allows for the confirmation of target engagement in intact cells. The principle is that a ligand-bound protein is more resistant to thermal denaturation than its unbound counterpart.[9][15]
Protocol:
-
Culture a suitable cancer cell line with high PIM-1 expression (e.g., MV-4-11 acute myeloid leukemia cells).
-
Treat the cells with the TDD or vehicle (DMSO) for a defined period.
-
Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C).
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble PIM-1 kinase in each sample by Western blotting or ELISA.
-
Plot the amount of soluble PIM-1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the TDD indicates target engagement.
2.2. Western Blot Analysis of Downstream Substrate Phosphorylation
To confirm that the TDD inhibits the catalytic activity of PIM-1 in cells, the phosphorylation status of a known downstream substrate, such as the pro-apoptotic protein BAD or the cell cycle inhibitor p27, should be assessed.
Protocol:
-
Treat the PIM-1-expressing cancer cell line with increasing concentrations of the TDD.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated BAD (at the PIM-1-specific site) or phosphorylated p27, as well as with antibodies for total BAD, total p27, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
A dose-dependent decrease in the level of the phosphorylated substrate indicates cellular inhibition of PIM-1 kinase activity.
2.3. Cell Proliferation/Viability Assay
Ultimately, the inhibition of PIM-1 should translate into a functional anti-proliferative or cytotoxic effect in cancer cells that are dependent on PIM-1 signaling.
Protocol:
-
Seed PIM-1-dependent cancer cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the TDD for 72 hours.
-
Assess cell viability using a colorimetric (e.g., MTT or WST-1) or luminescent (e.g., CellTiter-Glo®) assay.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value for cell proliferation.
Conclusion
Confirming the mechanism of action of a novel bioactive compound is a rigorous, multi-step process that requires a convergence of evidence from biochemical, biophysical, and cellular assays. By following the structured workflow outlined in this guide, researchers can systematically and robustly validate the hypothesis that this compound derivatives function as PIM-1 kinase inhibitors. The comparative data generated against established inhibitors will provide a clear understanding of the therapeutic potential of this novel chemical class. This comprehensive approach ensures scientific integrity and provides the foundational data necessary for further preclinical and clinical development.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarmps.org [ijarmps.org]
- 3. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. [PDF] Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drughunter.com [drughunter.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione: A Guide for Laboratory Professionals
For the diligent researcher engaged in the complexities of drug discovery and development, the proper handling and disposal of specialized chemical reagents is a matter of paramount importance. This guide provides a detailed protocol for the safe disposal of 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid. By integrating established safety protocols with a deep understanding of the compound's chemical nature, this document aims to empower laboratory personnel to manage chemical waste responsibly, ensuring personal safety and environmental compliance.
Understanding the Compound: Hazard Profile and Handling
All operations involving this compound should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or fumes[3][4]. Personal Protective Equipment (PPE) is non-negotiable and must include, at a minimum, a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles[5][6].
Table 1: Key Safety and Physical Data for the Parent Compound, Meldrum's Acid
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation. | [1] |
| Molecular Formula | C6H8O4 | [2] |
| Melting Point | 92-97 °C | [1][2] |
| Solubility in Water | 2.5 g/100 mL (20 °C) | [2] |
| Incompatibilities | Strong oxidizing agents, moist air or water. | [2] |
| Hazardous Decomposition | Carbon monoxide and carbon dioxide upon combustion. | [2] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste, in accordance with all applicable federal, state, and local regulations[1][7]. Under no circumstances should this compound be disposed of down the drain or in regular trash[5].
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Utilize a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The label must include the full chemical name: "this compound," the date, and the appropriate hazard pictograms (e.g., irritant).
-
Collection: Carefully transfer the waste solid into the designated container using a spatula or other appropriate tool. Minimize the generation of dust during this process[8].
Step 2: Managing Contaminated Materials
-
Personal Protective Equipment (PPE): Any disposable PPE, such as gloves, that has come into contact with the compound should be considered contaminated. These items must be placed in a sealed bag and disposed of as hazardous waste along with the chemical.
-
Glassware and Equipment: Reusable glassware and equipment should be decontaminated. A thorough rinse with an appropriate organic solvent (e.g., acetone), followed by washing with soap and water, is a recommended practice. The initial solvent rinse should be collected as hazardous waste.
-
Spills: In the event of a spill, cordon off the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the absorbed material and place it in the designated hazardous waste container[1].
Step 3: Storage and Final Disposal
-
Temporary Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents[2].
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company. Provide them with a full characterization of the waste, including the chemical name and any known hazards. Incineration in a facility equipped with an afterburner and scrubber is a common and effective method for the destruction of such organic compounds[9][10].
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. While this compound may be a valuable reagent in your synthetic endeavors, its journey from the bench to its final disposal must be navigated with precision and care. By adhering to the procedures outlined in this guide, and by always consulting your institution's specific safety protocols and local regulations, you contribute to a culture of safety that protects yourself, your colleagues, and the environment.
References
- 1. aksci.com [aksci.com]
- 2. alkalimetals.com [alkalimetals.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. csub.edu [csub.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
